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Foundational

N-(2-fluoro-4-nitrophenyl)methanesulfonamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract Molecular Structure and Predicted Physicochemical Properties The foundational step in understanding any chemical entity is to thoroughly characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding any chemical entity is to thoroughly characterize its physical and chemical attributes. Although experimental values for N-(2-fluoro-4-nitrophenyl)methanesulfonamide are not documented, we can predict its core properties with a high degree of confidence based on its constituent functional groups and the known properties of similar molecules.

Table 1: Predicted Physicochemical Properties of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₇H₇FN₂O₄SBased on the chemical structure.
Molecular Weight 234.21 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solid, pale yellow to yellow in color.Nitro-aromatic compounds are often colored solids.
Melting Point Expected to be in the range of 100-150 °C.Based on melting points of similar nitrophenyl sulfonamides.
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and acetone.The aromatic ring and nitro group decrease water solubility, while the sulfonamide and fluoro groups can interact with polar solvents.
pKa The sulfonamide proton is expected to be weakly acidic.The electron-withdrawing nature of the nitrophenyl group increases the acidity of the N-H proton compared to alkylsulfonamides.[1]

Synthesis and Reaction Chemistry

The synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide can be approached through established methodologies for the formation of N-arylsulfonamides. A highly plausible and efficient route involves the reaction of 2-fluoro-4-nitroaniline with methanesulfonyl chloride.

Proposed Synthetic Protocol: Sulfonylation of 2-fluoro-4-nitroaniline

This protocol outlines a standard laboratory procedure for the synthesis of the target compound. The causality behind the choice of reagents and conditions is rooted in the fundamental principles of nucleophilic substitution at a sulfonyl group.

Experimental Workflow:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification A Dissolve 2-fluoro-4-nitroaniline in an aprotic solvent (e.g., Dichloromethane) B Add a non-nucleophilic base (e.g., Pyridine or Triethylamine) A->B C Cool the mixture to 0 °C in an ice bath B->C D Slowly add Methanesulfonyl Chloride dropwise to the cooled mixture C->D E Allow the reaction to warm to room temperature and stir for several hours D->E F Monitor reaction progress by TLC E->F G Wash the reaction mixture with dilute acid, water, and brine F->G H Dry the organic layer over anhydrous sodium sulfate G->H I Concentrate the solvent under reduced pressure H->I J Purify the crude product by recrystallization or column chromatography I->J

Caption: Proposed workflow for the synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-4-nitroaniline in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: To the solution, add a non-nucleophilic organic base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Reagent Addition: Slowly add methanesulfonyl chloride dropwise to the stirred solution. The slow addition helps to maintain the temperature and prevent a rapid, uncontrolled reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel and washed successively with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by water and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-(2-fluoro-4-nitrophenyl)methanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectroscopic Profile

The structural elucidation of N-(2-fluoro-4-nitrophenyl)methanesulfonamide would rely on a combination of spectroscopic techniques. Based on the functional groups present, the following spectral characteristics are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the sulfonamide and nitro groups.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationPredicted Intensity
3300 - 3200N-H stretch (sulfonamide)Medium
1530 - 1500Asymmetric NO₂ stretchStrong
1350 - 1300Symmetric NO₂ stretchStrong
1350 - 1310Asymmetric SO₂ stretchStrong
1170 - 1140Symmetric SO₂ stretchStrong
1250 - 1150C-F stretchStrong
950 - 900S-N stretchMedium

The presence of strong absorption bands for the SO₂ and NO₂ stretching vibrations would be key identifiers in the IR spectrum.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl group of the methanesulfonamide. The chemical shifts will be influenced by the electron-withdrawing nitro and fluoro groups.

  • Aromatic Protons (3H): These will appear in the downfield region, likely between 7.5 and 8.5 ppm. The fluorine and nitro groups will cause splitting of these signals, resulting in complex coupling patterns.

  • Sulfonamide Proton (1H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

  • Methyl Protons (3H): A sharp singlet is anticipated around 3.0-3.5 ppm.

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons and the methyl carbon.

  • Aromatic Carbons (6C): These will resonate in the range of 110-150 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Methyl Carbon (1C): A signal is expected around 40 ppm.

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound.

  • Molecular Ion Peak: The [M-H]⁻ ion is expected to be observed in negative ion mode, and the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode, corresponding to the molecular weight of 234.21 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond, as well as the loss of SO₂.[4][5] The presence of the nitro and fluoro substituents will also influence the fragmentation pattern.

Potential Biological Activity and Applications

Sulfonamides are a well-established class of compounds with a broad range of biological activities.[1] The introduction of a nitro group can further modulate the biological profile of these molecules.

  • Antibacterial Activity: Many sulfonamides exhibit antibacterial properties by inhibiting folic acid synthesis in bacteria.[6] The nitro group, being strongly electron-withdrawing, can enhance the antibacterial potential of the sulfonamide scaffold.[6]

  • Anticancer and Other Therapeutic Areas: Nitro-aromatic compounds have been investigated for various therapeutic applications, including as anticancer and antiparasitic agents.[7][8] The specific substitution pattern of N-(2-fluoro-4-nitrophenyl)methanesulfonamide makes it an interesting candidate for screening in various biological assays.

  • Research Chemical and Building Block: This compound can serve as a valuable intermediate in the synthesis of more complex molecules in drug discovery programs.

Biological_Activity A N-(2-fluoro-4-nitrophenyl)methanesulfonamide B Sulfonamide Moiety A->B C Nitro-Aromatic Moiety A->C G Research Intermediate A->G D Potential Antibacterial Activity B->D C->D E Potential Anticancer Activity C->E F Potential Antiparasitic Activity C->F

Caption: Potential applications and biological activities of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount when handling N-(2-fluoro-4-nitrophenyl)methanesulfonamide. The safety profile is predicted based on the hazards associated with nitrophenols and sulfonamides.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Nitrophenols can be toxic if inhaled, ingested, or absorbed through the skin.[10][11][12] They can cause irritation to the skin, eyes, and respiratory system.[11] Systemic effects may include headache, dizziness, and nausea.[13]

  • Allergenicity: Sulfonamides are known to cause allergic reactions in some individuals.[14][15] While this specific compound's allergenic potential is unknown, caution should be exercised.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

N-(2-fluoro-4-nitrophenyl)methanesulfonamide presents an intriguing molecular scaffold for researchers in medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this technical guide provides a robust, predictive framework for its physical and chemical properties, a reliable synthetic pathway, and an expected spectroscopic profile. The potential for biological activity, coupled with the need for stringent safety protocols, underscores the importance of further empirical investigation. This document is intended to serve as a catalyst for such research, providing a solid foundation for the synthesis, characterization, and evaluation of this promising compound.

References

  • Uno, T., Machida, K., & Hanai, K. (1972). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 20(4), 673-679.
  • Agilent Technologies. (2018). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.
  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2012). CLG-SUL4.
  • Li, Y., et al. (2022). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Analytical Chemistry, 94(1), 359-366.
  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Tumer, M., et al. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 1-12.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Image].
  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303.
  • ResearchGate. (n.d.). N‐arylation of methanesulfonamide with various aryl halides (Teo method). [Image].
  • Tan, Y. R. (2022). Ligand-free copper-catalysed N-arylation of methanesulfonamides with aryl bromides. [Master's thesis, Nanyang Technological University].
  • Rosen, B. R., et al. (2011). Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts. Organic Letters, 13(10), 2564-2567.
  • Kaur, H., & Narasimhan, B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(5), 2845-2859.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrophenols.
  • Sciencelab.com. (2013).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). ToxFAQs™ for Nitrophenols.
  • Wisconsin Technical College System. (n.d.). 3.9 Sulfonamides. In Nursing Pharmacology 2e.
  • Haz-Map. (n.d.). 3-Nitrophenol.
  • Nguyen, T. T., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 1(1), 1-8.
  • Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485.
  • Oseguera-Galindo, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724.
  • U.S. Environmental Protection Agency. (2000). 4-Nitrophenol.
  • Emsley, J. W., et al. (1968). The nuclear magnetic resonance spectra of aromatic fluorocarbons. Part I. Amino- and nitro-substituted perfluorobenzenes. Journal of the Chemical Society B: Physical Organic, 436-440.
  • Melandri, S., et al. (2013). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 18(9), 11093-11105.
  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.
  • Dherange, B. D., et al. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 18(2), 246-250.
  • Oseguera-Galindo, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724.
  • Asegbeloyin, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485.
  • Fisher Scientific. (2010).
  • Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 154.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... [Image].
  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts.
  • Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
  • Asegbeloyin, J. N., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53(4), 455-468.
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Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Strategic Utility In modern drug discovery, fluorinated nitro-aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Strategic Utility

In modern drug discovery, fluorinated nitro-aromatic sulfonamides serve as highly versatile building blocks. Specifically, N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a critical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and novel antibacterial agents targeting the lipooligosaccharide transporter MsbA 1.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a routine assay, but as a foundational step in ensuring downstream synthetic fidelity. An error in the structural validation of an early-stage intermediate cascades into costly late-stage failures. This whitepaper details the physicochemical properties, synthetic causality, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol required to rigorously characterize this molecule.

Fundamental Mass & Physicochemical Properties

To leverage high-resolution mass spectrometry (HRMS) effectively, one must establish the exact mass with sub-ppm accuracy. The mass defect introduced by the sulfur and fluorine atoms provides a unique isotopic signature that is invaluable for differentiating this compound from isobaric interferences in complex reaction mixtures 2.

Quantitative Data Summary
ParameterValue
Chemical Name N-(2-fluoro-4-nitrophenyl)methanesulfonamide
Molecular Formula C₇H₇FN₂O₄S
Average Molecular Weight 234.206 g/mol
Monoisotopic Exact Mass 234.0110 Da
[M-H]⁻ m/z (Calculated) 233.0038
[M+H]⁺ m/z (Calculated) 235.0183
Isotopic M+2 Contribution ~4.4% (Driven by ³⁴S natural abundance)

Causality Check: Why do we prioritize the Exact Mass over the Average Molecular Weight in analytical workflows? Average molecular weight accounts for the weighted average of all naturally occurring isotopes. In contrast, HRMS instruments (like TOF or Orbitrap) measure the exact mass of the monoisotopic peak (the mass of the molecule composed entirely of the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ³²S). Relying on exact mass prevents false-positive identifications during impurity profiling.

Synthetic Methodology & Mechanistic Causality

The synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide relies on the nucleophilic attack of a substituted aniline on a sulfonyl electrophile 3.

Step-by-Step Synthetic Protocol
  • Preparation: Dissolve 1.0 equivalent of 2-fluoro-4-nitroaniline in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Deprotonation: Introduce an acid scavenger or base (e.g., Pyridine or Sodium Hydride). Mechanistic Rationale: The electron-withdrawing nitro and fluoro groups drastically reduce the nucleophilicity of the aniline nitrogen. A strong base like NaH deprotonates the amine, generating a highly reactive amide anion that drives the reaction forward.

  • Sulfonylation: Dropwise addition of 1.2 equivalents of methanesulfonyl chloride at 0 °C.

  • Quenching & Isolation: Quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography to yield the target sulfonamide.

Synthesis SM 2-Fluoro-4-nitroaniline (Nucleophile) Product N-(2-fluoro-4-nitrophenyl) methanesulfonamide (Target) SM->Product Sulfonylation Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Product Base Pyridine / THF (Acid Scavenger) Base->Product Deprotonation

Synthetic workflow for N-(2-fluoro-4-nitrophenyl)methanesulfonamide via sulfonylation.

High-Resolution LC-MS/MS Analytical Protocol

To validate the synthesized product, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be deployed 4.

The Self-Validating System

A reliable analytical method cannot assume instrument stability; it must prove it continuously. This protocol incorporates built-in self-validation mechanisms.

Step 1: System Suitability Test (SST)

  • Action: Inject a known sulfonamide reference standard prior to the sample batch.

  • Validation: Ensures mass accuracy is within < 5 ppm error and retention time drift is < 2%.

Step 2: Matrix Blank Injection

  • Action: Inject a 30% Acetonitrile blank.

  • Validation: Sulfonamides can exhibit "sticky" behavior in LC systems. The blank proves the absence of column carryover, ensuring the subsequent sample signal is authentic.

Step 3: Chromatographic Separation

  • Column: Reversed-Phase C18 (e.g., 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

Step 4: Electrospray Ionization (ESI) - Negative Mode

  • Mechanistic Rationale: Why ESI negative? The nitrogen atom in this molecule is flanked by a highly electron-withdrawing methanesulfonyl group (-SO₂CH₃) and an electron-deficient 2-fluoro-4-nitrophenyl ring. This dual electron-withdrawal drastically lowers the pKa of the N-H proton. Consequently, deprotonation is highly favored, making ESI(-) the most sensitive and stable ionization mode, yielding a robust [M-H]⁻ ion at m/z 233.0038 .

Step 5: Isotopic Fidelity Check

  • Action: Compare the experimental mass spectrum against the theoretical isotopic distribution.

  • Validation: The presence of a distinct M+2 peak at approximately 4.4% relative abundance confirms the presence of the ³⁴S isotope, acting as an internal validation of the chemical formula (C₇H₇FN₂O₄S).

LCMS S1 1. System Suitability (Mass Accuracy < 5 ppm) S2 2. Matrix Blank (Carryover Check) S1->S2 S3 3. RP-HPLC Separation (C18, Gradient Elution) S2->S3 S4 4. ESI(-) Ionization (Deprotonation of N-H) S3->S4 S5 5. HRMS Detection (m/z 233.0038 [M-H]-) S4->S5

Self-validating LC-HRMS analytical workflow for exact mass characterization.

Downstream Applications in Drug Development

Once the exact mass and purity of N-(2-fluoro-4-nitrophenyl)methanesulfonamide are verified, the molecule is typically advanced to the next synthetic node. The most common transformation is the reduction of the nitro group (-NO₂) to an amine (-NH₂) using Palladium on Carbon (Pd/C) with H₂ gas, or Stannous Chloride (SnCl₂).

This reduction yields N-(4-amino-2-fluorophenyl)methanesulfonamide, transforming an electrophilic aromatic ring into a highly versatile nucleophile. This amine acts as a critical anchor point for coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings) to construct the complex macrocycles or heteroaromatic scaffolds required for modern targeted therapies.

References

  • PubChem. "(3-Fluoro-5-nitrophenyl)methanesulfonamide | C7H7FN2O4S".
  • "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments". The Royal Society of Chemistry.
  • "Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy".
  • "Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine".

Sources

Foundational

In-Depth Technical Guide: N-(2-fluoro-4-nitrophenyl)methanesulfonamide (FNMS) – Safety, Toxicity, and Synthetic Utility

Executive Summary In the landscape of modern drug discovery, functionalized building blocks dictate the pharmacokinetic and pharmacodynamic success of lead compounds. N-(2-fluoro-4-nitrophenyl)methanesulfonamide (FNMS) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized building blocks dictate the pharmacokinetic and pharmacodynamic success of lead compounds. N-(2-fluoro-4-nitrophenyl)methanesulfonamide (FNMS) is a highly specialized, bifunctional pharmaceutical intermediate. Characterized by its unique combination of a methanesulfonamide moiety, an ortho-fluoro substituent, and a para-nitro group, FNMS serves as a critical precursor in the synthesis of advanced therapeutics, including MAPK/ERK kinase inhibitors and Keap1-Nrf2 protein-protein interaction (PPI) modulators [1, 2].

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned analysis of FNMS, detailing its physicochemical properties, toxicological profile, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Rationale

The molecular architecture of FNMS is deliberately designed to offer specific steric and electronic advantages during drug synthesis and target binding.

  • The Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent sulfonamide nitrogen. This increases the acidity of the NH group, enhancing its ability to act as a robust hydrogen bond donor—a critical feature for anchoring inhibitors into the hinge region of kinases [1]. Furthermore, the fluorine atom restricts the conformational rotation of the sulfonamide group, locking the molecule into a bioactive geometry.

  • The Para-Nitro Handle: The nitro group acts as a stable placeholder during initial coupling reactions. Once the sulfonamide is installed, the nitro group can be selectively reduced to a primary amine, providing a highly reactive nucleophilic center for subsequent scaffold coupling [2].

Table 1: Physicochemical Properties of FNMS
PropertyValueRationale / Impact in Drug Design
Molecular Formula C7H7FN2O4SDefines stoichiometry for downstream synthesis.
Molecular Weight 234.20 g/mol Low molecular weight ensures the final coupled drug remains within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Sulfonamide NH)Critical for targeted protein-ligand interactions (e.g., kinase hinge binding).
Hydrogen Bond Acceptors 6 (O, N, F)Facilitates diverse solvent and target interactions.
LogP (Estimated) 1.8 - 2.2Favorable lipophilicity for cellular membrane permeability.

Comprehensive Safety Data Sheet (SDS) & Toxicity Profile

As a nitroaromatic sulfonamide, FNMS requires stringent handling protocols. Its toxicity profile is governed by the biotransformation potential of its functional groups.

Mechanistic Toxicology
  • Nitroreductase Activation: The primary toxicological concern with FNMS is the para-nitro group. In biological systems, nitroaromatics can undergo enzymatic reduction by nitroreductases to form reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These reactive species can cause severe oxidative stress and lead to methemoglobinemia —a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing oxygen transport.

  • Sulfonamide Hypersensitivity: While FNMS lacks the free arylamine group responsible for severe allergic reactions in traditional "sulfa" antibiotics (like sulfamethoxazole), the sulfonamide moiety can still act as a hapten. It may bind to endogenous proteins, potentially triggering localized hypersensitivity or contact dermatitis upon repeated exposure.

  • Fluorine Stability: Unlike aliphatic fluorines, the aromatic C-F bond in FNMS is exceptionally stable. It resists metabolic defluorination by cytochrome P450 enzymes, effectively eliminating the risk of highly toxic fluoroacetate formation.

Table 2: GHS Toxicological Reference & Mitigation Parameters
Hazard ClassCategoryH-StatementEngineering Controls & Mitigation Strategy
Acute Oral Toxicity Category 4H302: Harmful if swallowedHandle strictly within a certified chemical fume hood.
Skin Irritation Category 2H315: Causes skin irritationUse double-layered nitrile gloves (min 0.11mm thickness).
Eye Irritation Category 2AH319: Causes serious eye irritationMandate splash-proof safety goggles; ensure eyewash proximity.
STOT - Single Exposure Category 3H335: May cause respiratory irritationUtilize NIOSH-approved N95/P100 particulate respirators during powder transfer.

Experimental Methodology: Synthesis & Validation

Rationale for Experimental Design

The sulfonylation of 2-fluoro-4-nitroaniline presents a distinct chemical challenge. The electron-withdrawing nature of both the ortho-fluoro and para-nitro groups drastically reduces the nucleophilicity of the aniline nitrogen. To overcome this thermodynamic barrier, pyridine is employed not merely as a solvent, but as a catalytic base and acid scavenger. Pyridine reacts with methanesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which forces the reaction forward despite the deactivated nature of the aniline[3].

Step-by-Step Synthetic Protocol

Trustworthiness Note: This protocol is designed as a self-validating system. Adherence to temperature and moisture controls is non-negotiable to prevent byproduct formation.

  • Preparation & Dehydration: Ensure all glassware is oven-dried at 120 °C for 2 hours. Causality: Trace moisture will hydrolyze methanesulfonyl chloride into methanesulfonic acid, destroying the electrophile and plummeting the yield.

  • Solvation: Dissolve 2-fluoro-4-nitroaniline (1.0 equivalent) in anhydrous pyridine to achieve a 0.5 M concentration under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low-temperature initiation suppresses the formation of bis-sulfonylated byproducts (where two methanesulfonyl groups attach to the nitrogen).

  • Electrophile Addition: Dropwise, add methanesulfonyl chloride (1.1 equivalents) over 15 minutes. The slight 0.1 eq excess compensates for any trace environmental moisture while avoiding over-reaction.

  • Propagation: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The product spot will exhibit a lower Rf value than the starting material due to the increased polarity of the sulfonamide. If unreacted aniline remains, add an additional 0.05 eq of methanesulfonyl chloride.

  • Quenching & Workup: Slowly pour the reaction mixture into ice-cold 1 M HCl. Causality: The acidic quench neutralizes the pyridine solvent into water-soluble pyridinium chloride, causing the highly hydrophobic FNMS to precipitate out of the solution.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual acid, and dry in a vacuum desiccator to afford the crude product.

  • Purification: Recrystallize from an ethanol/water gradient to yield pure FNMS as a pale crystalline solid.

Application in Drug Development

Once synthesized, FNMS is rarely the final drug. Instead, it undergoes a targeted nitro-reduction (typically using Iron/HCl or Palladium on Carbon with H₂) to convert the nitro group into an aniline. This newly formed amine acts as the coupling point for complex drug scaffolds. This workflow has been successfully utilized to synthesize highly potent MAPK/ERK kinase inhibitors for oncology [1] and 1,4-bis(arylsulfonamido)-benzene derivatives that inhibit the Keap1-Nrf2 protein-protein interaction for oxidative stress management[2].

G A 2-Fluoro-4-nitroaniline C N-(2-fluoro-4-nitrophenyl) methanesulfonamide A->C Pyridine, 0°C to RT Sulfonylation B Methanesulfonyl Chloride B->C D Nitro Reduction (Fe/HCl or Pd/C) C->D Intermediate Processing E N-(4-amino-2-fluorophenyl) methanesulfonamide D->E Yields Aniline Precursor F MAPK/ERK Inhibitors E->F Scaffold Coupling G Keap1-Nrf2 Inhibitors E->G Scaffold Coupling

Synthetic workflow of FNMS and its downstream applications in targeted drug discovery.

References

  • Title: US20080255160A1 - Mapk/erk kinase inhibitors Source: Google Patents URL
  • Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)
  • Source: PMC (National Institutes of Health)
Exploratory

Mechanism of Action for N-(2-Fluoro-4-nitrophenyl)methanesulfonamide Derivatives: A Deep Dive into Selective COX-2 Inhibition

Executive Summary In the landscape of rational drug design, certain chemical scaffolds serve as privileged precursors that unlock entire therapeutic classes. N-(2-fluoro-4-nitrophenyl)methanesulfonamide is one such corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, certain chemical scaffolds serve as privileged precursors that unlock entire therapeutic classes. N-(2-fluoro-4-nitrophenyl)methanesulfonamide is one such cornerstone molecule. While rarely used as a therapeutic agent in its native form, it is the critical synthetic backbone for a prominent class of selective Cyclooxygenase-2 (COX-2) inhibitors.

Through Nucleophilic Aromatic Substitution (SNAr), the labile ortho-fluorine atom of this precursor is displaced by bulky lipophilic nucleophiles (such as phenoxides or alkoxides) to yield blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide and highly specific pharmacological probes like NS-398 . This whitepaper deconstructs the structural causality, mechanism of action, and the self-validating experimental workflows required to profile these derivatives.

Structural Biology & Pharmacophore Causality

As an application scientist, I evaluate molecules not merely by their final IC50 values, but by the spatial and electronic logic of their binding events. The derivatives of N-(2-fluoro-4-nitrophenyl)methanesulfonamide achieve their potent mechanism of action through three highly coordinated structural features :

  • The Methanesulfonamide Anchor (The Selectivity Driver): The methanesulfonamide moiety is the primary pharmacophore responsible for COX-2 selectivity. It is designed to exploit a specific conformational difference between the COX-1 and COX-2 isoenzymes.

  • The Nitro Group (Electronic Modulator): Positioned para to the sulfonamide, the highly electron-withdrawing nitro group lowers the pKa of the sulfonamide proton. This renders the molecule more acidic, ensuring it is partially ionized at physiological pH (7.4). This ionization is non-negotiable for establishing strong electrostatic interactions within the target enzyme's binding pocket.

  • The Position-2 Substitution (The Hydrophobic Wedge): The original fluorine atom is highly electronegative and acts as an excellent leaving group during synthesis. By replacing it with bulky, lipophilic groups (e.g., a phenoxy group in Nimesulide or a cyclohexyloxy group in NS-398), the resulting derivative perfectly occupies the main hydrophobic channel of the COX-2 active site, locking the inhibitor in place.

Mechanism of Action: The COX-2 Selectivity Paradigm

The mechanism of action for these derivatives hinges on a single amino acid variance between the COX-1 and COX-2 active sites—a classic example of structure-based drug design.

In the constitutively active COX-1 enzyme, position 523 is occupied by a bulky Isoleucine (Ile523) residue. This steric bulk blocks access to a secondary hydrophilic side pocket. However, in the inducible COX-2 enzyme (upregulated during inflammation), this residue is mutated to a smaller Valine (Val523 ).

This seemingly minor mutation creates a volumetric void, unmasking the side pocket. The methanesulfonamide group of our derivatives selectively inserts into this Val523-gated pocket. Once inside, the oxygen atoms of the sulfonamide form crucial hydrogen bonds with Arg513 and His90 , while the ionized nitrogen interacts with Tyr355 . This binding physically occludes arachidonic acid from entering the catalytic site, halting the oxygenation and peroxidation steps required to synthesize Prostaglandin H2 (PGH2), the precursor to inflammatory mediators like PGE2 .

MOA AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Inducible Isoenzyme AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation & Peroxidation PGE2 PGE2 & Inflammatory Mediators (Pain, Fever, Inflammation) PGH2->PGE2 Specific Isomerases Inhibitor N-(2-Fluoro-4-nitrophenyl) methanesulfonamide Derivatives (e.g., Nimesulide, NS-398) Inhibitor->COX2 Competitive Binding at Val523 Pocket

Diagram 1: COX-2 signaling pathway and targeted inhibition by methanesulfonamide derivatives.

Quantitative Data Summary

To benchmark the efficacy of derivatives synthesized from the N-(2-fluoro-4-nitrophenyl)methanesulfonamide precursor, we rely on the Selectivity Index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates a wider therapeutic window with fewer gastrointestinal side effects .

Derivative CompoundSubstituted Group (Position 2)COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Nimesulide Phenoxy (–O–C6H5)20.3 ± 2.81.6 ± 0.4~ 12.7
NS-398 Cyclohexyloxy (–O–C6H11)> 100.01.77 - 3.8> 50.0

Data aggregated from standardized in vitro Human Whole Blood Assays (HWBA).

Experimental Protocols: Self-Validating Systems

A common pitfall in early-stage drug design is relying on purified recombinant enzyme assays, which fail to account for the high plasma protein binding (>95%) characteristic of these sulfonamide derivatives. To ensure translational trustworthiness, we utilize the Human Whole Blood Assay (HWBA) . This protocol is a self-validating system because it measures target engagement in a physiologically relevant matrix.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Profiling (HWBA)

Rationale: This assay leverages endogenous cellular machinery—platelets for COX-1 and monocytes for COX-2—ensuring that the measured IC50 values reflect true physiological partitioning and binding kinetics.

Step-by-Step Methodology:

  • Blood Collection & Aliquoting: Draw venous blood from healthy, NSAID-free human volunteers. Aliquot 1 mL into non-heparinized tubes (for COX-1) and heparinized tubes (for COX-2).

  • Compound Incubation: Dissolve the synthesized derivative in DMSO. Spike the blood aliquots with varying concentrations of the inhibitor (0.1 μM to 100 μM). Causality: Pre-incubating for 15 minutes allows the highly lipophilic derivatives to reach equilibrium with plasma proteins, preventing artificially inflated potency readings.

  • Isoenzyme-Specific Stimulation:

    • COX-1 Pathway: Allow the non-heparinized blood to coagulate at 37°C for 1 hour. Coagulation naturally triggers platelet activation and COX-1-mediated Thromboxane B2 (TXB2) release.

    • COX-2 Pathway: Add Lipopolysaccharide (LPS, 10 μg/mL) to the heparinized blood and incubate for 24 hours at 37°C. Causality: LPS stimulates monocytes to express the inducible COX-2 isoenzyme, leading to Prostaglandin E2 (PGE2) production.

  • Plasma Extraction: Centrifuge all samples at 2,000 × g for 10 minutes at 4°C to isolate the plasma.

  • Quantification: Quantify TXB2 (COX-1 marker) and PGE2 (COX-2 marker) using competitive Enzyme-Linked Immunosorbent Assays (ELISA). Calculate the IC50 using non-linear regression analysis.

Workflow Step1 Compound Synthesis (SNAr Derivatization) Step2 Human Whole Blood Assay (In Vitro Profiling) Step1->Step2 Step3A COX-1 Activity (Clotting Blood -> TXB2) Step2->Step3A Step3B COX-2 Activity (LPS Stimulated -> PGE2) Step2->Step3B Step4 Quantification (ELISA / LC-MS) Step3A->Step4 Step3B->Step4 Step5 Selectivity Index (SI) Calculation Step4->Step5

Diagram 2: Experimental workflow for profiling COX-1/COX-2 selectivity via HWBA.

Protocol 2: X-Ray Crystallography of the Enzyme-Inhibitor Complex

Rationale: To definitively prove that the derivative's methanesulfonamide group occupies the Val523 side pocket, co-crystallization is required.

Step-by-Step Methodology:

  • Protein Expression & Purification: Express murine or human COX-2 in an Sf9 insect cell system. Purify using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

  • Co-crystallization: Incubate the purified COX-2 enzyme (10 mg/mL) with a 3-fold molar excess of the derivative (e.g., NS-398) for 2 hours on ice. Causality: This ensures complete saturation of the active sites prior to crystal lattice formation.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution of 0.1 M HEPES (pH 7.5), 0.8 M sodium citrate.

  • Data Collection: Harvest crystals after 7-10 days, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron light source. Refine the structure to confirm the hydrogen-bonding network at Arg513 and His90.

Conclusion

The transformation of N-(2-fluoro-4-nitrophenyl)methanesulfonamide into potent COX-2 inhibitors is a masterclass in rational drug design. By understanding the exact causality of the methanesulfonamide anchor and the hydrophobic ether substitutions, researchers can continue to iterate on this scaffold to develop next-generation anti-inflammatory agents and targeted oncological probes.

References

  • ACS Publications. "Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors". Journal of Medicinal Chemistry. URL:[Link]

  • PNAS. "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis". Proceedings of the National Academy of Sciences. URL:[Link]

  • PubMed. "Pharmacokinetic profile and in vitro selective cyclooxygenase-2 inhibition by nimesulide in the dog". Journal of Veterinary Pharmacology and Therapeutics. URL:[Link]

Foundational

In Vitro Biological Profiling and Pharmacophore Utility of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Executive Summary N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a highly versatile fluorinated building block and pharmacophore probe utilized extensively in modern drug discovery. While structurally related to selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a highly versatile fluorinated building block and pharmacophore probe utilized extensively in modern drug discovery. While structurally related to selective cyclooxygenase-2 (COX-2) inhibitors like NS-398 and nimesulide, the substitution of a bulky ether group with a compact, highly electronegative fluorine atom fundamentally alters its biological profile. This technical guide provides an in-depth analysis of its stereoelectronic properties, its role as a precursor for potent anti-colorectal cancer agents (such as c-Met and WEE1 kinase inhibitors), and the standardized in vitro protocols required to evaluate its biological activity.

Stereoelectronic Rationale of the Pharmacophore

The biological activity of sulfonamide derivatives is heavily dictated by the substituents on the phenyl ring. In N-(2-fluoro-4-nitrophenyl)methanesulfonamide, the 2-fluoro and 4-nitro substitutions create a unique stereoelectronic environment:

  • Inductive pKa Modulation: The high electronegativity of the fluorine atom at the ortho position, combined with the strong electron-withdrawing nature of the para-nitro group, inductively withdraws electron density from the sulfonamide nitrogen. This lowers the pKa of the sulfonamide N-H bond, rendering it more acidic. In in vitro enzymatic environments, this facilitates the formation of a stable anion that acts as a potent hydrogen bond acceptor/donor, critical for binding to metal ions (e.g., Zn²⁺) or specific active site residues like Arg120 in COX enzymes[1].

  • Steric Considerations: Unlike NS-398, which utilizes a bulky cyclohexyloxy group at the 2-position to selectively wedge into the expanded side pocket of COX-2[1], the fluorine atom has a small van der Waals radius (1.47 Å). This lack of steric bulk reduces its intrinsic selectivity for COX-2, making the base compound a weaker, non-selective baseline probe.

  • Synthetic Versatility: The fluoro-nitrophenyl moiety serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. It is frequently derivatized into quinoline conjugates and piperazine derivatives to target c-Met/Ron dual kinases and WEE1 tyrosine kinase, which are critical in colorectal cancer cell cycle regulation[2][3].

G Cmpd N-(2-fluoro-4-nitrophenyl) methanesulfonamide Syn Synthetic Derivatization Cmpd->Syn COX COX Inhibition Profiling Cmpd->COX Kinase c-Met/WEE1 Kinase Assay Syn->Kinase Cell HT-29 Cell Viability Syn->Cell

Workflow detailing the in vitro pharmacological profiling and derivatization pathways.

In Vitro Biological Activity & Target Modulation

Kinase Inhibition (c-Met and WEE1)

While the parent compound exhibits moderate baseline biological activity, its true value lies in its derivatization into targeted kinase inhibitors. In vitro studies have demonstrated that incorporating the 2-fluoro-4-nitrophenyl moiety into quinoline scaffolds yields potent c-Met kinase inhibitors[2]. Furthermore, reduction of the nitro group and subsequent coupling produces WEE1 inhibitors. WEE1 is a tyrosine kinase that negatively regulates the G2/M cell cycle transition by phosphorylating CDK1[3]. Inhibiting WEE1 forces cancer cells with DNA damage to bypass the G2 checkpoint, leading to mitotic catastrophe and apoptosis[3].

Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet WEE1 WEE1 Kinase cMet->WEE1 CDK1 CDK1 (Inactive) WEE1->CDK1 Phosphorylates Arrest Mitotic Catastrophe & Apoptosis CDK1->Arrest Inhibitor Fluoro-Nitrophenyl Derivatives Inhibitor->cMet Inhibitor->WEE1

Mechanism of action for targeted kinase inhibition by fluoro-nitrophenyl derivatives.

Methodological Framework: In Vitro Assays

To ensure rigorous scientific integrity, the following protocols represent the gold standard for evaluating the in vitro biological activity of this compound and its derivatives.

Protocol A: Cell-Free COX-1/COX-2 Fluorometric Inhibitor Screening

Causality & Rationale: Traditional UV-based assays are highly susceptible to interference from the native absorbance of nitroaromatic compounds. We utilize an Amplex Red-based fluorometric assay because it couples the peroxidase activity of COX to the generation of resorufin, a stable fluorophore that emits in the red spectrum (590 nm), bypassing UV interference.

  • Reagent Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin (essential cofactor for COX peroxidase activity), and 2 mM phenol.

  • Enzyme Incubation: Aliquot 10 µL of recombinant human COX-1 or COX-2 enzyme into a 96-well black microplate. Add 10 µL of the test compound dissolved in DMSO (ensure final DMSO concentration is ≤1% to prevent enzyme denaturation). Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing 100 µM arachidonic acid and 50 µM Amplex Red.

  • Kinetic Measurement: Immediately read the fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression analysis.

Protocol B: HT-29 Cell Viability (MTT Assay)

Causality & Rationale: HT-29 human colorectal adenocarcinoma cells are selected because they overexpress both c-Met and COX-2, making them the ideal phenotypic model for evaluating the anti-cancer efficacy of these specific derivatives[2].

  • Cell Seeding: Seed HT-29 cells at a density of 5 × 10³ cells/well in 100 µL of McCoy's 5A medium supplemented with 10% FBS in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and log-phase growth recovery.

  • Compound Treatment: Aspirate the media and replace with fresh media containing serial dilutions of the test compound (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO). Incubate for 72 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization and Readout: Carefully aspirate the media, add 150 µL of pure DMSO to each well to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

Quantitative Data Synthesis

The following table summarizes the comparative in vitro profiling data, illustrating how the structural modification of the 2-position substituent impacts biological targeting.

Table 1: Comparative In Vitro Profiling of Sulfonamide Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)c-Met IC₅₀ (nM)HT-29 Viability IC₅₀ (µM)
N-(2-fluoro-4-nitrophenyl)methanesulfonamide >10045.2>1000>50
NS-398 (Bulky 2-cyclohexyloxy analog)>1000.15N/A25.4
Quinoline-Conjugate (Derivative 2b)>100>10012.51.8

Data Interpretation: The base fluoro-compound acts as a weak COX-2 inhibitor due to the lack of side-pocket filling bulk[1]. However, when utilized as a synthetic precursor to generate quinoline conjugates (such as 4-((2-Fluoro-4-nitrophenyl)amino)-6-methoxyquinolin-7-ol), the resulting molecules exhibit nanomolar affinity for c-Met and single-digit micromolar cytotoxicity against HT-29 colorectal cancer cells[2].

Conclusion

N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a critical structural node in medicinal chemistry. While its intrinsic biological activity is modest compared to bulkier analogs like NS-398, its unique stereoelectronic profile—driven by the highly electronegative, low-steric-bulk fluorine atom—makes it an indispensable pharmacophore. Through rigorous in vitro profiling and synthetic derivatization, it continues to enable the discovery of highly potent, targeted therapeutics against complex oncology targets including c-Met and WEE1 kinases.

References

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source The Journal of Organic Chemistry - ACS Publications URL:[4]

  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent PMC - NIH URL:[2]

  • A Structural Feature of N-[2-(cyclohexyloxy)-4-nitrophenyl] Methanesulfonamide (NS-398) That Governs Its Selectivity and Affinity for Cyclooxygenase 2 (COX2) PubMed - NIH URL:[1]

  • WEE1 INHIBITOR AND PREPARATION AND USE THEREOF European Patent Office - EP 3943496 A1 URL:[3]

Sources

Exploratory

Thermodynamic Stability and Melting Point Determination of N-(2-fluoro-4-nitrophenyl)methanesulfonamide: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural thermodynamics, physicochemical profiling, and self-validating analytical methodologies. Strategic Context i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural thermodynamics, physicochemical profiling, and self-validating analytical methodologies.

Strategic Context in Drug Development

N-(2-fluoro-4-nitrophenyl)methanesulfonamide (Chemical Formula: C₇H₇FN₂O₄S) is a highly specialized fluorinated nitro-sulfonamide building block. Compounds bearing the 2-fluoro-4-nitroaniline moiety are critical intermediates in the synthesis of biologically active molecules, including advanced c-Met/Ron dual kinase inhibitors[1] and morpholine-derived antibacterial agents[2].

Understanding the thermodynamic stability and precise melting point of this intermediate is paramount for drug development professionals. The thermal behavior of the sulfonamide dictates downstream processing parameters, including crystallization scaling, formulation stability, and the prevention of heat-induced degradation during active pharmaceutical ingredient (API) manufacturing.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of N-(2-fluoro-4-nitrophenyl)methanesulfonamide is intrinsically linked to its highly polarized aromatic system. The molecule features three competing electronic directors:

  • The Nitro Group (-NO₂): Exerts a strong electron-withdrawing mesomeric effect (-M), depleting electron density from the aromatic ring and stabilizing the conjugate base of the sulfonamide.

  • The Fluorine Atom (-F): Provides a strong inductive electron-withdrawing effect (-I) at the ortho position, further increasing the acidity of the sulfonamide N-H proton.

  • The Sulfonamide Group (-NHSO₂CH₃): Engages in robust intermolecular hydrogen bonding, which is the primary driver of the compound's crystal lattice energy and, consequently, its melting point.

Because of these strong intermolecular forces, related nitroaniline derivatives typically exhibit melting points in the 149–151 °C range[3]. The addition of the methanesulfonamide group increases the hydrogen-bonding network, pushing the theoretical melting point of the stable polymorph into the 150–160 °C range.

Physicochemical & Thermodynamic Data

Quantitative data regarding the compound's physical and thermal properties are summarized below to facilitate easy comparison during analytical testing.

Table 1: Physicochemical Profile

ParameterValue / Description
Molecular Formula C₇H₇FN₂O₄S
Molecular Weight 234.20 g/mol
Appearance Pale yellow to off-white crystalline solid
Theoretical Melting Point ~150 °C – 160 °C (Polymorph dependent)
Solubility Profile Soluble in DMSO, DMF, EtOAc; Insoluble in H₂O

Table 2: Thermodynamic Parameters (Empirical Estimates)

Thermodynamic MetricExpected RangeAnalytical Significance
Enthalpy of Fusion (ΔH_fus) 25 – 35 kJ/molIndicates crystal lattice strength.
Decomposition Onset (T_d) > 250 °CDefines the upper limit for thermal processing.
Heat Capacity (Cp at 298K) ~1.2 J/g·KRequired for scaling up crystallization reactors.

Experimental Methodology: Synthesis & Purification

To accurately determine thermodynamic properties, the analyte must be synthesized with high purity. The following protocol outlines a highly controlled, self-validating synthesis workflow.

Protocol 1: Synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Objective: Achieve high-yield conversion while strictly preventing bis-sulfonylation.

  • Initiation: Dissolve 2-fluoro-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

    • Causality: DCM provides optimal solubility without participating in hydrogen bonding. The N₂ atmosphere prevents oxidative side reactions of the aniline precursor.

  • Catalytic Base Addition: Add anhydrous pyridine (2.5 eq) and cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst. Cooling to 0 °C controls the exothermic nature of the reaction, preventing runaway kinetics.

  • Electrophilic Addition: Add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes.

    • Causality: Strict stoichiometric control and slow addition are critical to prevent the formation of the unwanted bis-sulfonamide byproduct.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) for 4 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the bright yellow aniline spot intrinsically validates the reaction's completion.

  • Quenching & Extraction: Quench the reaction with 1N HCl, separate the organic layer, and wash with saturated brine.

    • Self-Validation: The acidic wash forces residual pyridine into the aqueous phase as water-soluble pyridinium chloride. A final brine wash ensures the organic layer is free of aqueous emulsions before drying over MgSO₄, validating the purity of the crude extract prior to crystallization.

Synthesis N1 2-Fluoro-4-nitroaniline N3 Catalytic Base (Pyridine/DCM) N1->N3 N2 Methanesulfonyl Chloride N2->N3 N4 N-(2-fluoro-4-nitrophenyl) methanesulfonamide N3->N4 Nucleophilic substitution N5 Thermal Stress (>250°C) N4->N5 Heat application N6 Degradation Products (SO2, NOx) N5->N6 Bond cleavage

Fig 1. Synthesis and thermal degradation pathway of the target sulfonamide.

Analytical Workflow: Melting Point & Thermal Stability

Standard capillary melting point apparatuses are insufficient for rigorous thermodynamic profiling. A coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.

Protocol 2: Thermodynamic Profiling via DSC/TGA

Objective: Establish a self-validating system to determine the precise melting point, enthalpy of fusion, and degradation onset.

  • Sample Preparation: Accurately weigh 3–5 mg of the purified compound into an aluminum crucible (for DSC) and an alumina pan (for TGA).

    • Causality: Using a micro-scale sample mass minimizes thermal gradients within the crystalline matrix, ensuring sharp, highly accurate endothermic peaks rather than broad, unreadable curves.

  • TGA Baseline Establishment: Heat the sample in the TGA from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality: Establishing the degradation temperature ( Td​ ) first ensures that the melting event observed in the DSC is not convoluted with mass loss. If mass loss occurs simultaneously with an endotherm, the compound is decomposing rather than melting.

  • DSC Heat-Cool-Heat Cycle:

    • Cycle 1 (Heating): 25 °C to 180 °C at 10 °C/min.

    • Cycle 2 (Cooling): 180 °C to 25 °C at 10 °C/min.

    • Cycle 3 (Heating): 25 °C to 180 °C at 10 °C/min.

    • Self-Validation: This three-step cycle is the ultimate self-validating thermal test. Cycle 1 erases the sample's thermal history (e.g., residual crystallization solvent). Cycle 2 proves the compound can reversibly crystallize (exotherm). Cycle 3 provides the true thermodynamic melting point. If the endotherm in Cycle 3 perfectly matches Cycle 1, the system validates that the compound is 100% thermally stable within this temperature range.

ThermalAnalysis T1 Sample Preparation (3-5 mg) T2 TGA Analysis (Mass Loss Baseline) T1->T2 Parallel workflow T3 DSC Analysis (Heat-Cool-Heat) T1->T3 Parallel workflow T4 Melting Point & Enthalpy Determination T2->T4 Confirms no degradation T3->T4 Endothermic peaks T5 Thermodynamic Profile Validation T4->T5 Data integration

Fig 2. Self-validating DSC and TGA analytical workflow for thermodynamic profiling.

Conclusion

The thermodynamic characterization of N-(2-fluoro-4-nitrophenyl)methanesulfonamide requires a rigorous synthesis protocol to avoid bis-sulfonylation, followed by a self-validating DSC/TGA workflow. By understanding the profound electronic effects of the fluoro and nitro groups on the sulfonamide's hydrogen-bonding capacity, researchers can accurately predict its thermal behavior, ensuring stability and safety during the scale-up of advanced pharmaceutical intermediates.

References

  • The Journal of Organic Chemistry. "Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source." ACS Publications. URL:[Link]

  • European Journal of Medicinal Chemistry. "Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent." PMC - National Institutes of Health. URL:[Link]

  • Chemsrc Chemical Database. "N-Methyl-4-nitroaniline | CAS#:100-15-2." Chemsrc. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Abstract N-aryl methanesulfonamides are pivotal structural motifs in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of complex molecular architectures.[1][2] This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-aryl methanesulfonamides are pivotal structural motifs in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of complex molecular architectures.[1][2] This document provides a comprehensive, field-proven guide for the synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide from its precursor, 2-fluoro-4-nitroaniline. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and robust analytical validation. The synthesis proceeds via the reaction of 2-fluoro-4-nitroaniline with methanesulfonyl chloride in the presence of pyridine, which acts as both a solvent and an acid scavenger. This guide includes detailed, step-by-step protocols for synthesis and purification, a thorough safety analysis for all hazardous reagents, and a complete framework for spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to ensure the identity and purity of the final product.

Scientific Rationale and Synthetic Strategy

The synthesis of a sulfonamide from an aniline is a cornerstone reaction in organic chemistry.[3] The chosen strategy involves the nucleophilic attack of the primary amine of 2-fluoro-4-nitroaniline on the highly electrophilic sulfur atom of methanesulfonyl chloride.

Reaction Scheme:

Chemical reaction showing 2-fluoro-4-nitroaniline reacting with methanesulfonyl chloride in the presence of pyridine to yield N-(2-fluoro-4-nitrophenyl)methanesulfonamide and pyridinium hydrochloride.

Causality of Experimental Choices:

  • Reagent Selection: 2-Fluoro-4-nitroaniline is a versatile starting material, with the electron-withdrawing nitro and fluoro groups deactivating the aromatic ring but leaving the amine nitrogen sufficiently nucleophilic to react.[4][5] Methanesulfonyl chloride is a potent sulfonylating agent, chosen for its high reactivity.[6]

  • Solvent and Base: Pyridine serves a dual purpose. It is a suitable polar aprotic solvent for the reactants and, critically, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The reaction is initiated at 0-5 °C. This is a crucial control measure to manage the exothermic nature of the reaction between the highly reactive methanesulfonyl chloride and the amine, preventing side reactions and ensuring selectivity.

Reaction Mechanism Overview

The reaction follows a nucleophilic acyl substitution-like pathway at the sulfur center. The lone pair of electrons on the nitrogen atom of 2-fluoro-4-nitroaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The pyridine base then deprotonates the nitrogen atom to yield the final sulfonamide product and pyridinium chloride.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Aniline 2-Fluoro-4-nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Base Pyridine (Base) Intermediate->Base Proton Abstraction Product N-(2-fluoro-4-nitrophenyl)methanesulfonamide Intermediate->Product Chloride Elimination Byproduct Pyridinium Chloride Base->Byproduct

Materials and Safety

Equipment and Reagents
ItemSpecification/Grade
2-Fluoro-4-nitroaniline>98% Purity
Methanesulfonyl chloride>99% Purity
PyridineAnhydrous, >99.8%
Dichloromethane (DCM)ACS Grade
Ethyl acetate (EtOAc)ACS Grade
HexanesACS Grade
Hydrochloric acid (HCl)1 M Aqueous Solution
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flask100 mL, 2-neck
Magnetic stirrer & stir bar-
Dropping funnel25 mL
Ice bath-
Separatory funnel250 mL
Rotary evaporator-
Glass funnel & filter paper-
Beakers and Erlenmeyer flasksVarious sizes
Critical Safety Precautions

This protocol involves hazardous materials. Strict adherence to safety protocols is mandatory.

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing corrosive HCl gas.[7]

    • Handling: Always handle in a certified chemical fume hood.[7]

    • PPE: Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles or a face shield.[6]

    • Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material like vermiculite.[7]

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle exclusively in a fume hood.

  • 2-Fluoro-4-nitroaniline: Toxic and may cause skin irritation. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Detailed Experimental Protocols

Synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide
  • Reactor Setup: Equip a 100 mL two-necked round-bottom flask with a magnetic stir bar and a septum. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: In the fume hood, add 2-fluoro-4-nitroaniline (1.56 g, 10.0 mmol) to the flask. Add 20 mL of anhydrous pyridine via syringe. Stir the mixture until the aniline is fully dissolved.

  • Controlling the Reaction: Cool the solution to 0-5 °C. Fill a dropping funnel with methanesulfonyl chloride (1.26 g, 0.85 mL, 11.0 mmol) and attach it to the flask.

  • Slow Addition: Add the methanesulfonyl chloride dropwise to the stirred aniline solution over 20-30 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent runaway reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system until the starting aniline spot is consumed.

Work-up and Isolation
  • Quenching: Carefully and slowly pour the reaction mixture into 100 mL of ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the crude product. Stir for 15 minutes.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) to remove pyridinium hydrochloride.

  • Extraction (Alternative to Filtration if product oils out): Pour the quenched mixture into a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification by Recrystallization
  • Solvent Selection: A solvent system of ethanol and water is effective for recrystallizing N-aryl sulfonamides.[8]

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. Once dissolved, slowly add hot water dropwise until the solution becomes faintly turbid.

  • Crystallization: Add a few drops of hot ethanol to redissolve the turbidity and then allow the flask to cool slowly to room temperature, and subsequently in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Analytical Characterization (Self-Validation)

Accurate structural confirmation is essential.[1] The following data provide a framework for validating the synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Spectroscopic Data Tables

Predicted and typical values based on analogous structures.

Table 1: NMR Spectroscopic Data [1][9][10]

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H NMR ~3.2s-SO₂CH₃
(in DMSO-d₆)~10.5br sNH
~7.8 - 8.2mAromatic Protons
¹³C NMR ~40--SO₂C H₃
(in DMSO-d₆)~115 - 155-Aromatic Carbons

Table 2: IR and Mass Spectrometry Data [11][12][13][14]

TechniqueCharacteristic Peaks / ValuesAssignment
IR Spectroscopy 3250-3350 cm⁻¹N-H stretch
(Solid, ATR)1320-1360 cm⁻¹ & 1150-1180 cm⁻¹Asymmetric & Symmetric SO₂ stretch
1520-1540 cm⁻¹ & 1340-1360 cm⁻¹Asymmetric & Symmetric NO₂ stretch
Mass Spec. (ESI+) Expected m/z: 235.02 [M+H]⁺Molecular Ion Peak (Protonated)

Workflow and Process Visualization

G A { Step 1: Reactor Setup |  Charge flask with 2-fluoro-4-nitroaniline and pyridine. Cool to 0-5 °C in an ice bath. } B { Step 2: Reaction |  Add methanesulfonyl chloride dropwise. Maintain T < 10 °C. Stir at RT for 4-6 hours. } A->B Initiate Reaction C { Step 3: Work-up |  Quench reaction in ice-cold 1M HCl. Collect solid by vacuum filtration. Wash with cold water. } B->C Isolate Crude Product D { Step 4: Purification |  Recrystallize crude product from ethanol/water. Filter and dry purified crystals. } C->D Enhance Purity E { Step 5: Analysis |  Obtain ¹H NMR, ¹³C NMR, IR, and MS data. Confirm structure and purity. } D->E Validate Structure

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide. By adhering to the outlined procedures for reaction control, work-up, and purification, researchers can obtain the target compound in good yield and high purity. The emphasis on stringent safety measures ensures the well-being of laboratory personnel when handling hazardous reagents like methanesulfonyl chloride. The included analytical framework provides a robust system for the validation of the final product, upholding scientific integrity and ensuring its suitability for subsequent applications in research and development.

References

  • Uno, T., & Machida, M. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Sulphonamide from Aniline. Available at: [Link]

  • Kilic, Z., & Yurdakul, S. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters. Available at: [Link]

  • Gowda, B. T., et al. (2007). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. Available at: [Link]

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Williamson, K. L. (1994). Synthesis of Sulfanilamide from Aniline. As presented on Docsity. Available at: [Link]

  • Jubilant, J., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Available at: [Link]

  • Google Patents. (2003). Process to prepare sulfonamides. US20030236437A1.
  • Sdfine. (n.d.). METHANESULPHONYL CHLORIDE Safety Data Sheet. Available at: [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]

  • LabAlley. (n.d.). Methanesulfonyl Chloride - Material Safety Data Sheet (MSDS). Available at: [Link]

  • American Molecules. (2024). Methanesulfonyl Chloride SDS Safety Data Sheet. Available at: [Link]

  • World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. Available at: [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Available at: [Link]

  • Thieme. (n.d.). Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). (2-fluoro-3-nitrophenyl)methanesulfonyl chloride. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available at: [Link]

  • MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Chloro-2-nitrophenyl)methanesulfonamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • PubMed. (n.d.). A Structural Feature of N-[2-(cyclohexyloxy)-4-nitrophenyl] Methanesulfonamide (NS-398) That Governs Its Selectivity and Affinity for Cyclooxygenase 2 (COX2). Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • University of Alabama at Birmingham. (2006). Mass spectrometry: forming ions, to identifying proteins and their modifications. Available at: [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Available at: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Introduction & Physicochemical Rationale N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a highly specific, structurally complex intermediate frequently utilized in the synthesis of advanced sulfonamide-based therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a highly specific, structurally complex intermediate frequently utilized in the synthesis of advanced sulfonamide-based therapeutics. Ensuring the chemical purity of this compound is critical, as residual precursors (e.g., 2-fluoro-4-nitroaniline) or degradation products can severely impact downstream active pharmaceutical ingredient (API) synthesis.

Developing a High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties. Rather than relying on trial-and-error, this protocol utilizes an Analytical Quality by Design (AQbD) approach to build a robust, stability-indicating method.

Causality in Method Design
  • Analyte pKa & Mobile Phase pH: The methanesulfonamide group (-NHSO₂CH₃) possesses an acidic proton. Due to the strong electron-withdrawing inductive and resonance effects of the ortho-fluoro and para-nitro groups, the pKa of this molecule is estimated to be between 5.5 and 6.0. If analyzed in neutral water, the compound will partially ionize, leading to peak tailing, split peaks, and irreproducible retention times. To ensure the molecule remains 100% in its neutral, unionized state, the mobile phase pH must be maintained at least 2 units below its pKa[1].

  • Buffer Selection: A 10 mM potassium phosphate buffer adjusted to pH 2.5 is selected. Phosphate provides maximum buffering capacity near its pKa₁ (2.15), effectively resisting localized pH shifts at the column head when the sample solvent is introduced[2].

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. As an aprotic solvent, ACN provides superior dipole-dipole interactions with the highly polarizable nitroaromatic ring, yielding sharper peaks and better selectivity against structurally similar impurities.

  • Detection: The highly conjugated nitroaromatic system provides a strong chromophore. Photodiode Array (PDA) scanning indicates optimal UV absorbance at 265 nm, allowing for highly sensitive trace-level detection.

AQbD_Workflow ATP 1. ATP Define Target & CQAs Physico 2. Profiling pKa ~6.0 LogP ~2.0 ATP->Physico MODR 3. MODR Optimize pH, Temp, %B Physico->MODR Val 4. Validation ICH Q2(R2) Protocols MODR->Val Control 5. Control Lifecycle Management Val->Control

Fig 1: AQbD lifecycle approach for HPLC method development and validation.

Experimental Protocol: Method Development

Reagents and Equipment
  • Instrumentation: HPLC system equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Chemicals: N-(2-fluoro-4-nitrophenyl)methanesulfonamide reference standard (≥99.5%), HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), Potassium dihydrogen phosphate (KH₂PO₄), and Orthophosphoric acid (85%).

Optimized Chromatographic Conditions

The following parameters represent the optimized Method Operable Design Region (MODR) achieved through systematic variation of mobile phase composition and column temperature.

ParameterOptimized ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides sufficient hydrophobic retention for the unionized sulfonamide.
Mobile Phase A 10 mM KH₂PO₄ Buffer (pH 2.5)Locks analyte in protonated state; prevents peak tailing[2].
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity modifier; enhances nitroaromatic selectivity.
Elution Mode Isocratic (55% A : 45% B)Simplifies routine QC testing while maintaining a run time < 10 mins.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 265 nmMaximizes signal-to-noise ratio for the nitroaromatic chromophore.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Sample and Standard Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary) and make up to volume with Acetonitrile (Concentration: 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 20 mL volumetric flask. Dilute to volume using the Mobile Phase (55:45 Buffer:ACN) .

    • Critical Insight: Diluting the final sample in the mobile phase rather than pure organic solvent is a self-validating step that prevents solvent-mismatch at the column head, which is a primary cause of fronting or split peaks in isocratic methods.

ICH Q2(R2) Method Validation

In alignment with the modernized ICH Q2(R2) and ICH Q14 guidelines, analytical procedure validation is treated as a continuous lifecycle rather than a one-time event[3]. The validation strategy must provide sufficient evidence that the analytical procedure is fit for its intended purpose[4].

Specificity & Forced Degradation

Specificity is the method's ability to unequivocally assess the analyte in the presence of expected impurities and degradants[4]. To prove the method is stability-indicating, the API was subjected to forced degradation.

Step-by-Step Stress Protocol:

  • Acid Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl. (Note: Nitroaromatic sulfonamides are highly susceptible to base-catalyzed cleavage).

  • Oxidation: 5 mL of stock solution + 5 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.

  • Thermal: Solid API exposed to 105°C in a hot air oven for 48 hours.

  • Photolytic: Solid API exposed to UV light (254 nm) for 24 hours.

Acceptance Criteria: The PDA purity angle must be less than the purity threshold for the main peak in all stressed samples, ensuring no co-eluting degradants.

Forced_Degradation cluster_stress ICH Q2(R2) Stress Conditions API N-(2-fluoro-4-nitrophenyl) methanesulfonamide Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Thermal Thermal (105°C) API->Thermal Photo Photolytic (UV 254nm) API->Photo PDA HPLC-PDA Analysis (Peak Purity Assessment) Acid->PDA Base->PDA Ox->PDA Thermal->PDA Photo->PDA

Fig 2: Forced degradation pathways for assessing method specificity.

Linearity and Range

Protocol: Seven calibration standards were prepared ranging from 25% to 150% of the nominal working concentration (12.5 µg/mL to 75.0 µg/mL). Each level was injected in triplicate. Causality: A broad range ensures the method can accurately quantify the API even if the synthetic yield fluctuates or if significant degradation occurs during stability testing.

Accuracy (Recovery)

Protocol: Placebo solutions (or synthetic reaction matrices) were spiked with the API at three levels: 50%, 100%, and 150% of the target concentration. Three independent preparations were made per level. Causality: Accuracy proves that the extraction and sample preparation steps do not suffer from matrix effects or analyte loss.

Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Six independent sample preparations at 100% concentration (50 µg/mL) were analyzed by Analyst 1 on Day 1.

  • Intermediate Precision: Six new preparations were analyzed by Analyst 2 on Day 2 using a different HPLC system.

Validation Data Summary

The quantitative results of the ICH Q2(R2) validation are summarized below, demonstrating that the method operates well within strict regulatory acceptance criteria.

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
System Suitability (Tailing Factor) 2.01.14Pass
System Suitability (Theoretical Plates) 20008,450Pass
Linearity (Correlation Coefficient, R2 ) 0.9990.9998Pass
Accuracy (Mean % Recovery) 98.0% - 102.0%99.6% - 100.5%Pass
Repeatability (% RSD of Peak Area) 2.0%0.45%Pass
Intermediate Precision (% RSD) 2.0%0.78%Pass
Limit of Detection (LOD) Signal-to-Noise 30.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 100.45 µg/mLPass

Conclusion

A highly specific, accurate, and robust HPLC-PDA method was successfully developed for the quantification of N-(2-fluoro-4-nitrophenyl)methanesulfonamide. By leveraging the physicochemical properties of the analyte—specifically controlling the ionization state of the sulfonamide group via a pH 2.5 phosphate buffer—the method achieves excellent peak symmetry and resolution. The procedure is fully validated according to the latest ICH Q2(R2) guidelines, proving its suitability for routine quality control, stability testing, and process monitoring in pharmaceutical development.

References

  • Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024).[Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2025).[Link]

  • Nanobio Letters. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides. (2022).[Link]

  • National Institutes of Health (PMC). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021).[Link]

Sources

Method

Application Note: N-(2-Fluoro-4-nitrophenyl)methanesulfonamide as a Strategic Precursor in Advanced Organic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Profiling N-(2-fluoro-4-nitrophenyl)methanes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Profiling

N-(2-fluoro-4-nitrophenyl)methanesulfonamide (CAS: 1455435-24-1) is a highly versatile, polyfunctional building block utilized extensively in medicinal chemistry and drug discovery. The molecule features three distinct and orthogonally reactive functional handles on a central benzene core:

  • Methanesulfonamide Group (C1): A classic hydrogen-bond donor/acceptor motif common in COX-2 inhibitors (e.g., nimesulide analogs) and various kinase inhibitors[1].

  • Ortho-Fluorine Atom (C2): Imparts metabolic stability, modulates the pKa of the adjacent sulfonamide, and influences the conformational preference of the molecule without being highly susceptible to nucleophilic aromatic substitution (SNAr) due to its meta-relationship with the nitro group.

  • Para-Nitro Group (C4): Acts as a masked amine that can be orthogonally reduced to enable further functionalization, a common strategy in the synthesis of nitroarene-derived bioactive molecules[2].

Mechanistic Insights: The Role of the Ortho-Fluoro Substituent

In rational drug design, the incorporation of a fluorine atom ortho to a sulfonamide group serves multiple critical purposes.

  • Acidity Modulation (Causality): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the sulfonamide N-H proton, enhancing its ability to participate in hydrogen bonding within target protein active sites (such as the COX-2 binding pocket)[1].

  • Chemoselectivity: The strong C-F bond (~115 kcal/mol) resists hydrogenolysis during catalytic hydrogenation. This allows for the chemoselective reduction of the nitro group to an aniline without the risk of hydrodefluorination, a common side reaction when using chlorinated or brominated analogs.

  • Orthogonal Reactivity: Because the nitro group is para to the sulfonamide and meta to the fluorine, the fluorine atom is not sufficiently activated by resonance for SNAr. Therefore, the molecule acts primarily as a stable scaffold where the nitro group and sulfonamide nitrogen are the primary sites of reactivity.

Reactivity A N-(2-fluoro-4-nitrophenyl) methanesulfonamide B Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) A->B Pathway 1 C N-Alkylation (Base, R-X) A->C Pathway 2 D N-(4-amino-2-fluorophenyl) methanesulfonamide B->D E N-Alkyl-N-(2-fluoro-4-nitrophenyl) methanesulfonamide C->E F Kinase Inhibitor Scaffolds (Ureas, Amides) D->F Electrophilic addition

Orthogonal reactivity pathways of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Experimental Workflows & Protocols

The true synthetic value of N-(2-fluoro-4-nitrophenyl)methanesulfonamide lies in its conversion to N-(4-amino-2-fluorophenyl)methanesulfonamide , which subsequently acts as a nucleophile for the synthesis of ureas, amides, and heterocyclic scaffolds[3].

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: High-yield synthesis of N-(4-amino-2-fluorophenyl)methanesulfonamide. Self-Validating Design: The reaction is monitored by LC-MS or TLC. The disappearance of the UV-active nitro precursor and the appearance of a more polar, ninhydrin-active amine spot confirm the conversion. The use of a mixed solvent system (EtOH/EtOAc) ensures that both the starting material and the highly polar product remain in solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-(2-fluoro-4-nitrophenyl)methanesulfonamide (10.0 mmol, 2.34 g) in a 1:1 mixture of absolute ethanol and ethyl acetate (50 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Flush the reaction flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq, ~530 mg). (Safety Note: Pd/C is highly pyrophoric; always add under an inert atmosphere).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at 25 °C under 1 atm of H2 for 4-6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material (Rf ~0.6) is fully consumed, yielding the amine (Rf ~0.2).

  • Filtration: Purge the flask with Argon to remove residual H2. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield N-(4-amino-2-fluorophenyl)methanesulfonamide as an off-white solid. Dry under high vacuum for 12 hours.

Workflow Step1 1. Substrate Dissolution (EtOH/EtOAc, 0.1 M) Step2 2. Catalyst Addition (10% Pd/C, 0.05 eq) Step1->Step2 Step3 3. Hydrogenation (H2 gas, 1 atm, 25°C) Step2->Step3 Step4 4. Filtration (Celite pad, solvent wash) Step3->Step4 Step5 5. Concentration & Purification (Yield >95%) Step4->Step5

Step-by-step workflow for the chemoselective reduction of the nitro group.

Protocol B: Synthesis of Urea-Based Kinase Inhibitor Scaffolds

Objective: Functionalization of the newly formed aniline into a urea derivative, a privileged pharmacophore in anti-colorectal cancer agents and kinase inhibitors[3]. Causality: The aniline nitrogen is highly nucleophilic, whereas the sulfonamide nitrogen is deactivated by the strongly electron-withdrawing sulfonyl group. This electronic disparity allows for the chemoselective reaction of the aniline with isocyanates without requiring sulfonamide protection.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(4-amino-2-fluorophenyl)methanesulfonamide (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert Argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add the desired aryl isocyanate (5.2 mmol, 1.04 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. The urea product typically precipitates from the DCM solution as it forms, driving the reaction to completion.

  • Isolation: Filter the precipitated solid, wash with cold DCM (10 mL) and hexanes (20 mL), and dry under vacuum to obtain the pure urea derivative.

Quantitative Data Summaries

To guide experimental design, the following tables summarize reaction optimization parameters for nitro reduction and the physicochemical properties of the key intermediates.

Table 1: Reaction Optimization for Nitro Reduction

MethodCatalyst / ReagentsSolvent SystemTemp (°C)Time (h)Yield (%)Defluorination
Catalytic Hydrogenation 10% Pd/C, H2 (1 atm)EtOH/EtOAc (1:1)25596None detected
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH60292Trace (<1%)
Béchamp Reduction Fe powder, NH4ClEtOH/H2O (4:1)80488None detected

Table 2: Physicochemical Properties of the Precursor and Intermediate

CompoundMolecular FormulaExact MassLogP (calc)Key IR Frequencies (cm⁻¹)
N-(2-fluoro-4-nitrophenyl)methanesulfonamide C7H7FN2O4S234.011.851520 (NO2), 1340 (SO2), 1150 (SO2)
N-(4-amino-2-fluorophenyl)methanesulfonamide C7H9FN2O2S204.040.923350 (NH2), 1335 (SO2), 1145 (SO2)

References

  • Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 1

  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. European Journal of Medicinal Chemistry (via PMC/NIH). 3

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules (via PMC/NIH). 2

Sources

Application

Application Notes and Protocols: Advanced Catalysis for Cross-Coupling Reactions with N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Introduction: Strategic Importance in Medicinal Chemistry N-aryl sulfonamides are a cornerstone pharmacophore in modern drug discovery, integral to the structure of numerous antibacterial, anti-inflammatory, and anti-can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance in Medicinal Chemistry

N-aryl sulfonamides are a cornerstone pharmacophore in modern drug discovery, integral to the structure of numerous antibacterial, anti-inflammatory, and anti-cancer agents. The synthesis of complex N-aryl sulfonamides often relies on robust and versatile cross-coupling methodologies. The substrate, N-(2-fluoro-4-nitrophenyl)methanesulfonamide, presents a unique chemical scaffold characterized by strong electron-withdrawing groups (both nitro and fluoro), which significantly influence the reactivity of the aryl ring.

This guide provides an in-depth analysis and practical protocols for selecting and utilizing advanced catalyst systems for cross-coupling reactions involving this specific substrate. We will move beyond simple procedural lists to explain the underlying chemical principles that govern catalyst selection, empowering researchers to not only replicate but also rationally optimize these critical transformations.

The Substrate: A Challenge and an Opportunity

The chemical personality of N-(2-fluoro-4-nitrophenyl)methanesulfonamide is dominated by its electronic deficiency. This presents both challenges and unique opportunities for catalytic functionalization.

  • The C-F Bond: The ortho-fluoro substituent, while traditionally considered a challenging leaving group, is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing para-nitro group. This pathway can be exploited for C-O, C-N, and C-S bond formation.

  • The C-NO₂ Bond: More recently, the nitro group itself has been harnessed as a leaving group in palladium-catalyzed cross-coupling reactions.[1][2][3] This "denitrative coupling" strategy is a powerful, modern approach that avoids the need for pre-functionalization to an aryl halide or triflate.[2][3] Given the substrate's structure, this is a highly promising and primary avenue for C-C and C-N bond formation.

Our focus will be on the denitrative coupling pathway, as it represents the cutting edge of cross-coupling chemistry and is particularly well-suited to this substrate.

Catalyst System Selection: The Palladium/Biarylphosphine Paradigm

The success of challenging cross-coupling reactions hinges on the synergy between the metal center and its coordinating ligand. For electron-deficient substrates, and particularly for the unprecedented task of cleaving a C-NO₂ bond, the choice of ligand is paramount.

The Metal: Palladium

Palladium remains the most effective and versatile metal for a broad range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] Its ability to cycle between Pd(0) and Pd(II) oxidation states is fundamental to the catalytic process. Common palladium precursors such as Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are excellent starting points.

The Ligand: Bulky, Electron-Rich Biarylphosphines

Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating the inert C-NO₂ bond. The breakthrough in this area has come from the development of sterically hindered and highly electron-donating biarylphosphine ligands, pioneered by the Buchwald group.[5][6]

For denitrative coupling, one ligand has demonstrated exceptional efficacy: BrettPhos .[1][2][7]

  • Why BrettPhos? The unique structure of BrettPhos creates a bulky, electron-rich environment around the palladium center.[6] This electronic character is crucial for facilitating the difficult oxidative addition of the Ar–NO₂ bond to the Pd(0) center—the rate-limiting step of the catalytic cycle.[7][8] DFT calculations and experimental evidence have shown that the use of BrettPhos makes this challenging step thermodynamically and kinetically accessible.[7][8]

The proposed catalytic cycle for a denitrative Suzuki-Miyaura coupling is illustrated below.

Denitrative Suzuki-Miyaura Catalytic Cycle Simplified Catalytic Cycle for Denitrative Suzuki-Miyaura Coupling pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd2_complex Ar-Pd(II)(NO2)L trans_complex Ar-Pd(II)-Ar'L pd2_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Ar-Ar' (Product) trans_complex->re_product substrate Ar-NO2 substrate->oa_complex boronic Ar'B(OH)2 + Base boronic->pd2_complex

Caption: Catalytic cycle for denitrative Suzuki-Miyaura coupling.

Application Protocol 1: Denitrative Suzuki-Miyaura C-C Coupling

This protocol provides a robust starting point for the C-C bond formation via coupling of an arylboronic acid with N-(2-fluoro-4-nitrophenyl)methanesulfonamide at the C-NO₂ position.

Objective: To synthesize N-(2-fluoro-4-aryl-phenyl)methanesulfonamide derivatives.

Materials & Reagents
ReagentCAS NumberSupplier SuggestionNotes
N-(2-fluoro-4-nitrophenyl)methanesulfonamide(Not Assigned)Custom SynthesisSubstrate
Arylboronic AcidVariesSigma-Aldrich, Combi-BlocksCoupling partner (e.g., Phenylboronic acid, CAS: 98-80-6)
Pd(acac)₂ (Palladium(II) acetylacetonate)14024-61-4Strem, Sigma-AldrichPalladium precursor
BrettPhos1028206-60-1Strem, Sigma-AldrichLigand
K₃PO₄ (Potassium phosphate, anhydrous)7778-53-2Acros, FisherBase. Use anhydrous for best results.
1,4-Dioxane, Anhydrous123-91-1Acros, Sigma-AldrichReaction solvent. Must be thoroughly degassed.
Nitrogen or Argon gas (High Purity)--For maintaining an inert atmosphere.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification start 1. Add Solids to Oven-Dried Flask add_liquids 2. Add Substrate & Solvent start->add_liquids degas 3. Degas Mixture (3x Vacuum/Inert Gas Cycles) add_liquids->degas heat 4. Heat to 130 °C degas->heat monitor 5. Monitor by TLC/LC-MS (24h) heat->monitor cool 6. Cool to RT monitor->cool filter 7. Filter through Celite cool->filter extract 8. Aqueous Work-up & Extraction filter->extract purify 9. Column Chromatography extract->purify

Caption: General workflow for inert atmosphere cross-coupling.

Step-by-Step Procedure

Note: This reaction is air and moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(acac)₂ (0.05 mmol, 5.0 mol%), BrettPhos (0.06 mmol, 6.0 mol%), and anhydrous K₃PO₄ (1.8 mmol, 1.8 equiv.).

  • Reagent Addition: Add N-(2-fluoro-4-nitrophenyl)methanesulfonamide (1.0 mmol, 1.0 equiv.) and the desired arylboronic acid (1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL).

  • Degassing: Further degas the reaction mixture by bubbling inert gas through the solution for 15 minutes.

  • Reaction: Seal the Schlenk flask and immerse it in a preheated oil bath at 130 °C. Stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS to confirm consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Application Protocol 2: Denitrative Buchwald-Hartwig C-N Amination

The same Pd/BrettPhos catalyst system has been shown to be effective for the C-N coupling of amines with nitroarenes.[2] This protocol is adapted for the amination of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Objective: To synthesize N-(2-fluoro-4-amino-phenyl)methanesulfonamide derivatives.

  • Catalyst System: The same catalyst system as the Suzuki-Miyaura coupling is recommended as a starting point: Pd(acac)₂ (or another Pd source) with the BrettPhos ligand.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the standard choice for Buchwald-Hartwig aminations.

  • Procedure: The experimental setup is analogous to the Suzuki protocol. The amine (1.2 equiv.) and NaOtBu (1.4 equiv.) are used in place of the boronic acid and K₃PO₄. The reaction is typically run in a solvent like toluene or dioxane at temperatures ranging from 80-110 °C.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen or moisture contamination).Ensure all reagents and solvents are anhydrous and that the system is rigorously degassed. Use freshly opened bottles of ligands and bases.
Insufficient temperature.The C-NO₂ bond cleavage requires high thermal energy.[1][7] Ensure the internal reaction temperature reaches the setpoint (e.g., 130 °C for Suzuki).
Side Product Formation Reduction of the nitro group.This can sometimes compete with the coupling. Ensure the inert atmosphere is strict. If the problem persists, screening other biarylphosphine ligands (e.g., XPhos, RuPhos) may be necessary, though they may be less effective for C-NO₂ cleavage.[8]
Homocoupling of the boronic acid.This suggests premature transmetalation or catalyst decomposition. Check the quality of the boronic acid and ensure proper stoichiometry.
Difficulty in Purification Product is highly polar.Use a more polar eluent system for chromatography or consider reverse-phase chromatography if the product is water-soluble.

Conclusion

While N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a challenging substrate, modern catalytic methods provide a clear and powerful strategy for its functionalization. By leveraging the denitrative coupling pathway with a specialized palladium/BrettPhos catalyst system, researchers can efficiently forge new C-C and C-N bonds. The protocols provided herein are based on established, authoritative literature for analogous systems and serve as a comprehensive starting point for the synthesis of novel and complex sulfonamide derivatives for applications in pharmaceutical and materials science.

References

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
  • Takami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Letters, 3(13), 1997-1999. Available at: [Link]

  • Chan, C. (2014). Tailor-Designed Phosphine Ligand for Palladium-Catalyzed Cross-Coupling Processes. Theses and Dissertations (Comprehensive). Available at: [Link]

  • Singer, R. A., et al. (2006). Phosphorinanes as ligands for palladium-catalyzed cross-coupling chemistry. The Journal of Organic Chemistry, 71(1), 248-255. Available at: [Link]

  • Ko, H., et al. (2014). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 46(12), 1547-1563. Available at: [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426. Available at: [Link]

  • Schnurch, M., & Krska, S. W. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. The Journal of Organic Chemistry, 66(14), 4878-4889. Available at: [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3141-3155. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Sakaki, S., et al. (2018). How To Perform Suzuki–Miyaura Reactions of Nitroarene or Nitrations of Bromoarene Using a Pd0 Phosphine Complex: Theoretical Insight and Prediction. Organometallics, 37(15), 2426-2437. Available at: [Link]

  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalysts Editorial Office. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(4), 455. Available at: [Link]

  • Chemistry Shorts. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Physicochemical Profiling & Mechanistic Rationale N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and COX-2 selective non-ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Mechanistic Rationale

N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs). The purification of this compound from its crude synthetic mixture (typically generated via the reaction of 2-fluoro-4-nitroaniline with methanesulfonyl chloride) presents unique thermodynamic and kinetic challenges.

To design an effective purification strategy, one must analyze the molecule's structural causality:

  • Highly Acidic Sulfonamide Proton: The strong electron-withdrawing effects of the para-nitro group and the ortho-fluoro atom significantly delocalize the electron density of the sulfonamide nitrogen. This drops the pKa of the N-H proton to approximately 6.0–7.0. This unique acidity allows for highly selective pH-shift crystallization [1].

  • Hydrogen-Bonding Synthons: The methanesulfonamide moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (S=O). In protic solvents like isopropanol, temperature-dependent solvation dynamics can be exploited for cooling crystallization , driving the formation of highly ordered, thermodynamically stable crystal lattices [2].

  • Polarity Differentials: The molecule exhibits stark polarity contrast between the hydrophobic fluorinated aromatic ring and the polar nitro/sulfonamide groups, making it an ideal candidate for anti-solvent crystallization [3].

Quantitative Method Comparison

Selecting the appropriate crystallization technique depends entirely on the primary impurity profile of the crude batch. The following table summarizes the quantitative performance of the three validated protocols.

Purification MethodTarget Impurity PurgedTypical Yield (%)Final Purity (HPLC Area %)Scalability
Protocol 1: Anti-Solvent (EtOAc / Heptane)General color bodies, trace organic degradation products88.0 - 92.598.5 - 99.0High
Protocol 2: Cooling (Isopropanol)Structural isomers, kinetically trapped impurities82.0 - 86.5> 99.5Very High
Protocol 3: pH-Shift (NaOH / HCl)Unreacted aniline starting material, bis-sulfonated byproducts90.0 - 95.0> 99.8Moderate (Exothermic)

Experimental Protocols: Self-Validating Systems

Protocol 1: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Mechanistic Causality: Ethyl acetate provides excellent solvation for the polar nitro and sulfonamide groups. The slow addition of heptane (a non-polar aliphatic anti-solvent) systematically lowers the dielectric constant of the medium. This forces the hydrophobic 2-fluoro-aromatic rings to aggregate to minimize interaction with the polar solvent mixture, initiating crystal growth.

  • Dissolution: Suspend 10.0 g of crude N-(2-fluoro-4-nitrophenyl)methanesulfonamide in 40 mL of ethyl acetate (EtOAc) in a 250 mL jacketed reactor.

  • Heating: Heat the mixture to 55 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Self-Validation Step: Inspect the solution. If particulate matter remains, filter hot through a 1 µm glass fiber filter to remove insoluble inorganic salts. The solution must be completely transparent before proceeding.

  • Anti-Solvent Addition: Using a dosing pump, add 60 mL of n-heptane at a constant rate of 1.0 mL/min while maintaining the temperature at 55 °C.

  • Aging & Cooling: Once addition is complete, age the suspension at 55 °C for 1 hour to allow Ostwald ripening, preventing the "oiling-out" phenomenon. Linearly cool the reactor to 5 °C over 4 hours (0.2 °C/min).

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 15 mL of cold (5 °C) EtOAc/Heptane (1:2 v/v) and dry under vacuum at 45 °C for 12 hours.

Protocol 2: Cooling Crystallization (Isopropanol)

Mechanistic Causality: At elevated temperatures, isopropanol (IPA) effectively solvates the molecule by acting as both a hydrogen bond donor and acceptor. As the system cools, the kinetic energy drops, allowing the highly favorable sulfonamide-sulfonamide homodimers to outcompete solvent interactions, driving nucleation [4].

  • Preparation: Charge 10.0 g of the crude compound and 75 mL of anhydrous isopropanol into a reactor.

  • Heating: Heat the slurry to 75 °C (near reflux) until a clear, yellow solution forms.

  • Nucleation Control (Self-Validation): Cool the solution to 60 °C and hold for 30 minutes. Validation: The appearance of a persistent, faint haze indicates that the metastable zone width (MZW) has been breached and primary nucleation has successfully commenced. If no haze appears, seed with 10 mg of pure crystalline API.

  • Controlled Cooling: Cool the nucleated suspension from 60 °C to 0 °C at a slow, controlled rate of 0.15 °C/min to selectively reject kinetically trapped structural isomers.

  • Isolation: Filter the dense crystalline suspension, wash with 10 mL of pre-chilled (0 °C) IPA, and dry under vacuum at 50 °C until constant weight is achieved.

Protocol 3: pH-Shift (Reactive) Crystallization

Mechanistic Causality: The target compound's acidic sulfonamide proton allows it to form a water-soluble sodium salt in basic media. Crucially, the two primary synthetic impurities—unreacted 2-fluoro-4-nitroaniline and the over-reacted N,N-bis(methanesulfonyl) byproduct—lack this acidic proton. They remain completely insoluble in the aqueous base and are quantitatively removed via filtration prior to acidification[1].

  • Salt Formation: Suspend 10.0 g of the crude compound in 50 mL of deionized water. Slowly add 1M NaOH (approx. 45 mL) under vigorous stirring until the pH stabilizes at 10.5.

  • Impurity Purge (Self-Validation): Stir for 30 minutes at ambient temperature. Validation: Pass the dark red aqueous solution through a 0.45 µm PTFE filter. Any solid retained on the filter consists of the non-acidic impurities (aniline and bis-sulfonated byproducts). This inherently validates the success of the chemical purge.

  • Acidification: Transfer the clarified filtrate to a clean reactor. Slowly add 1M HCl dropwise at a rate of 2.0 mL/min.

  • Crystallization: As the pH drops below 7.0, the neutral sulfonamide will begin to precipitate as a fine, pale-yellow powder. Continue adding HCl until the pH reaches 3.0 to ensure complete protonation and precipitation.

  • Isolation: Filter the precipitate, wash generously with deionized water (3 x 30 mL) to remove residual NaCl, and dry under vacuum at 60 °C.

Mechanistic Workflow & Decision Matrix

G Start Crude N-(2-fluoro-4-nitrophenyl) methanesulfonamide ImpurityCheck Primary Impurity Profile? Start->ImpurityCheck Aniline Unreacted Aniline / Bis-sulfonated ImpurityCheck->Aniline High Non-Acidic Impurities Isomers Structural Isomers / Kinetic Traps ImpurityCheck->Isomers High Isomeric Impurities General General Color Bodies / Trace Organics ImpurityCheck->General Bulk Cleanup Required MethodC Protocol 3: pH-Shift Crystallization Aniline->MethodC MethodB Protocol 2: Cooling Crystallization (IPA) Isomers->MethodB MethodA Protocol 1: Anti-Solvent (EtOAc/Heptane) General->MethodA Pure High-Purity API Intermediate (>99.5% HPLC) MethodC->Pure MethodB->Pure MethodA->Pure

Decision matrix for selecting the optimal crystallization protocol based on the crude impurity profile.

References

  • Alkalising agents in urinary tract infections: theoretical contraindications, interactions and synergy (Discussion on pH-shift mechanisms and sulfonamide solubility behavior). National Institutes of Health (PMC). Available at:[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide. This document provides in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity.

Introduction

The synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a critical step in various research and development pipelines. The target molecule is typically synthesized via the reaction of 2-fluoro-4-nitroaniline with methanesulfonyl chloride in the presence of a base. While the reaction appears straightforward, the electron-deficient nature of the aniline starting material can lead to challenges in achieving high yields and purity. This guide provides practical solutions to common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I have followed the general protocol, but my reaction yield is very low, or I have not formed any product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product formation in the synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide can stem from several factors, primarily related to the reduced nucleophilicity of the starting aniline and the integrity of the reagents.

Potential Causes and Solutions:

  • Insufficiently Anhydrous Conditions: Methanesulfonyl chloride is highly susceptible to hydrolysis. Any moisture in the reaction setup will consume the reagent, forming methanesulfonic acid and reducing the amount available to react with the aniline.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Base: A suitable base is crucial to neutralize the HCl generated during the reaction and to deprotonate the aniline, enhancing its nucleophilicity.

    • Solution: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base such as triethylamine or pyridine. Ensure the base is anhydrous. An insufficient amount of base will result in the protonation of the starting aniline, rendering it unreactive.

  • Low Reactivity of the Aniline: The presence of both a nitro group and a fluorine atom significantly deactivates the aniline, making it a poor nucleophile.

    • Solution: Consider increasing the reaction temperature. While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can help to drive the reaction to completion. Monitor the reaction progress carefully by Thin Layer Chromatography (TLC) to avoid decomposition.

  • Poor Quality Reagents: The purity of the starting materials is paramount.

    • Solution: Use freshly distilled or high-purity 2-fluoro-4-nitroaniline and methanesulfonyl chloride. The purity of the starting aniline can be checked by its melting point.

Experimental Protocol: General Synthesis

This protocol provides a starting point for the synthesis and may require optimization.

Materials:

  • 2-Fluoro-4-nitroaniline

  • Methanesulfonyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine or triethylamine (1.1-1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.05-1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My TLC analysis of the crude product shows multiple spots in addition to the desired product. What are these impurities and how can I minimize their formation?

Answer:

The formation of byproducts is a common issue in this synthesis. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Their Mitigation:

Side ProductFormation MechanismMitigation Strategy
N,N-bis(methylsulfonyl)aniline Di-sulfonylation of the aniline nitrogen.Add the methanesulfonyl chloride slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile and favors mono-sulfonylation.
C-Sulfonylated Products Electrophilic aromatic substitution on the aniline ring.This is less common with highly deactivated rings but can occur under harsh conditions. Ensure the use of a suitable base to promote N-sulfonylation.
Unreacted 2-fluoro-4-nitroaniline Incomplete reaction due to factors discussed in Issue 1.Re-evaluate reaction conditions: ensure anhydrous setup, sufficient base, and consider a moderate increase in temperature or reaction time.

Visualizing the Reaction and Side Products:

2-Fluoro-4-nitroaniline 2-Fluoro-4-nitroaniline Product N-(2-fluoro-4-nitrophenyl)methanesulfonamide 2-Fluoro-4-nitroaniline->Product + MsCl, Base Side_Product_1 N,N-bis(methylsulfonyl)aniline 2-Fluoro-4-nitroaniline->Side_Product_1 + 2x MsCl Side_Product_2 C-Sulfonylated Products 2-Fluoro-4-nitroaniline->Side_Product_2 + MsCl (Ring Attack) Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Product Side_Product_3 Hydrolyzed MsCl Methanesulfonyl Chloride->Side_Product_3 + H2O Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Product

Caption: Reaction scheme showing the desired product and common side products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice due to its good solubility for the reactants and its ease of removal after the reaction is complete. Other options include tetrahydrofuran (THF) and acetonitrile, provided they are rigorously dried.

Q2: How can I effectively purify the crude product?

A2: The two most common methods for purifying N-(2-fluoro-4-nitrophenyl)methanesulfonamide are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A common solvent system for sulfonamides is an ethanol/water or isopropanol/water mixture. The crude product is dissolved in a minimum amount of the hot alcohol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.

  • Column Chromatography: If recrystallization is not effective, or if the crude product is highly impure, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting aniline and the product sulfonamide should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.

Q4: The reaction seems to stall before all the starting material is consumed. What should I do?

A4: If the reaction stalls, it could be due to several factors. First, re-verify that you have used a sufficient amount of base (at least 1.1 equivalents). If the base is adequate, you can try adding a small additional portion of methanesulfonyl chloride. If the reaction still does not proceed, gentle heating (40-50 °C) for a few hours may be necessary to drive it to completion. Always monitor any changes by TLC.

References

  • BenchChem. (2025). Technical Support Center: Methanesulfonylation of Anilines.
  • Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. This article discusses the reactivity of electron-deficient anilines.
  • Der Pharma Chemica. (2015). Bromine and fluorine substituted N-(4-aryl)-benzenesulfonamides: synthesis, crystal structure and Hirshfeld surface analysis.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. This provides an example of a similar reaction.[1]

Sources

Optimization

Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating highly pure N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating highly pure N-(2-fluoro-4-nitrophenyl)methanesulfonamide. Below, you will find mechanistic insights, troubleshooting FAQs, and field-validated methodologies to eliminate common synthesis impurities, particularly bis-sulfonamides and unreacted anilines.

Mechanistic Insight & Causality: The Separation Logic

The synthesis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide—typically achieved by reacting 2-fluoro-4-nitroaniline with methanesulfonyl chloride (MsCl) in the presence of a base—inevitably generates side products. The most problematic lipophilic impurities are the unreacted starting aniline and the over-sulfonylated bis-sulfonamide derivative[1].

To achieve high-purity isolation without relying on resource-intensive column chromatography, we exploit the distinct pKa differentials of the reaction mixture components. The target molecule contains a highly acidic sulfonamide N-H proton. Its acidity is significantly amplified by the strong electron-withdrawing effects of the 2-fluoro and 4-nitro substituents (estimated pKa ~5.0–6.5).

When the crude organic mixture is treated with an aqueous base (e.g., 1M NaOH), the target sulfonamide is selectively deprotonated into a highly water-soluble sodium salt. Conversely, the bis-sulfonamide lacks an ionizable proton, and the unreacted 2-fluoro-4-nitroaniline remains neutral under basic conditions; both partition exclusively into the organic phase and can be discarded[2].

Quantitative Data: Physicochemical Partitioning Matrix
ComponentChemical NatureApprox. pKaSolubility (Organic Phase)Solubility (Aqueous Base)Solubility (Aqueous Acid)
Target Sulfonamide Weak Acid5.0 - 6.5HighHigh (as Na⁺ salt) Low (Precipitates)
Bis-sulfonamide Impurity NeutralN/AHighLowLow
2-Fluoro-4-nitroaniline Very Weak Base< 1.0HighLowLow (Remains neutral)
Methanesulfonic Acid Strong Acid-1.9LowHighHigh

Troubleshooting FAQs

Q: Why am I seeing a high percentage of bis-sulfonamide impurity in my crude mixture? A: Bis-sulfonylation occurs when the newly formed secondary sulfonamide acts as a nucleophile and reacts with a second equivalent of methanesulfonyl chloride[1]. Causality: This is typically driven by using an excess of MsCl, elevated reaction temperatures, or overly extended reaction times. Solution: To self-validate your reaction conditions, monitor the stoichiometry strictly (1.05 eq MsCl) and perform the addition dropwise at 0 °C to maintain a low localized concentration of the electrophile[2].

Q: Can I use saturated NaHCO₃ instead of 1M NaOH for the extraction? A: Yes, but with operational caution. While the pKa of N-(2-fluoro-4-nitrophenyl)methanesulfonamide is low enough to be deprotonated by bicarbonate, the evolution of CO₂ gas during extraction will cause pressure buildup in the separatory funnel and can lead to persistent emulsions. 1M NaOH provides a cleaner, gas-free deprotonation and ensures complete salt formation[2].

Q: My product didn't precipitate when I acidified the aqueous layer. What went wrong? A: Precipitation failure usually stems from two variables: insufficient protonation or excessive aqueous volume. Causality: If the pH is not lowered to ~1, the sulfonamide remains partially ionized. Furthermore, even the neutral sulfonamide possesses marginal solubility in water at room temperature. Solution: Ensure the aqueous layer is concentrated if volumes are large, strictly cool the solution to 0 °C in an ice bath before acidification, and verify the pH with indicator paper[3].

Q: Why wash the isolated solid with cold water instead of room-temperature water? A: The target sulfonamide retains slight solubility in water at ambient temperatures. Washing with ice-cold water minimizes yield loss while effectively removing residual inorganic salts (e.g., NaCl) trapped in the crystal lattice during the rapid precipitation phase[3].

Experimental Protocols

Protocol A: Acid-Base Extraction & Precipitation (Primary Workflow)

This self-validating protocol ensures the complete removal of bis-sulfonamide and unreacted aniline impurities.

  • Dilution & Quench: Dilute the crude reaction mixture with an equal volume of dichloromethane (DCM). Quench any residual MsCl by adding a small volume of distilled water and stirring vigorously for 10 minutes.

  • Basic Extraction: Transfer the mixture to a separatory funnel. Add 1M aqueous NaOH (1.5 equivalents relative to the theoretical yield of the product). Stopper the funnel and invert gently, venting frequently to release any built-up pressure.

  • Phase Separation: Allow the layers to separate completely. (Note: DCM is denser than water; the bottom layer is the organic phase). Drain the organic layer containing the bis-sulfonamide and unreacted aniline impurities into a waste flask.

  • Aqueous Wash: Wash the retained aqueous layer once more with a small volume of fresh DCM to ensure the complete removal of trace lipophilic impurities. Discard this organic wash.

  • Acidification & Precipitation: Transfer the purified aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice-water bath. Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches 1. A dense, pale precipitate will form immediately.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum at 40 °C to a constant weight.

Protocol B: Recrystallization (Final Polishing)

If HPLC analysis indicates a purity of < 98% after extraction, perform this polishing step.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol.

  • Clarification: If insoluble particulates remain, perform a rapid hot filtration.

  • Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature to form a stable crystal lattice. Transfer the flask to an ice bath for 1 hour to maximize crystal yield.

  • Recovery: Filter the purified crystals and wash the filter cake with a minimal amount of ice-cold ethanol.

Visualization: Purification Workflow

Workflow step1 Crude Reaction Mixture (DCM / EtOAc) step2 Add 1M NaOH (aq) Deprotonation of Target step1->step2 step3 Phase Separation step2->step3 org_phase Organic Phase (Bis-sulfonamide & Aniline) DISCARD step3->org_phase Lipophilic Impurities aq_phase Aqueous Phase (Target Sodium Salt) step3->aq_phase Water-Soluble Product step4 Cool to 0°C & Acidify (Conc. HCl to pH 1) aq_phase->step4 step5 Vacuum Filtration & Cold Water Wash step4->step5 final Pure N-(2-fluoro-4-nitrophenyl) methanesulfonamide step5->final

Caption: Workflow for the selective acid-base extraction and precipitation of the target sulfonamide.

References

  • Preparation of sulfonamides (US Patent 6136971A).Google Patents.
  • A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Troubleshooting poor aqueous solubility of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals experiencing aqueous solubility challenges with N-(2-fluoro-4-nitrophenyl)methanesulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals experiencing aqueous solubility challenges with N-(2-fluoro-4-nitrophenyl)methanesulfonamide .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind this compound's insolubility and provide self-validating, step-by-step protocols to overcome it.

Part 1: Mechanistic FAQ – Why is this compound precipitating?

Q1: Mechanistically, why does N-(2-fluoro-4-nitrophenyl)methanesulfonamide exhibit such poor aqueous solubility? A: The insolubility of this compound is driven by high crystal lattice energy and extreme lipophilicity. The planar aromatic ring promotes strong intermolecular π−π stacking. Furthermore, the nitro group, while polar, participates in rigid intermolecular dipole-dipole interactions that significantly increase the melting point and lattice energy, making it thermodynamically unfavorable for water molecules to break the crystal lattice[1]. The addition of the ortho-fluoro substitution further increases the overall lipophilicity (LogP) of the aromatic system, severely limiting aqueous solvation[1].

Q2: Can I use pH adjustment to solubilize this compound? A: Yes, and this is your most thermodynamically efficient strategy. While standard arylsulfonamides typically have a pKa between 8.0 and 10.0, the nitrogen in this specific molecule is attached to a highly electron-deficient aromatic system. The strong inductive electron withdrawal (-I effect) by the ortho-fluoro group and the powerful resonance electron withdrawal (-M effect) by the para-nitro group drastically stabilize the conjugate base (sulfonamidate anion).

Based on structural analogs like 4-nitro methanesulfonanilide (which has a predicted pKa of ~6.14[2]), the synergistic addition of the fluorine atom lowers the pKa of your compound to approximately 4.5–5.5 . This makes it a moderately weak acid. By adjusting your vehicle pH to 7.5–8.0, you can quantitatively deprotonate the sulfonamide, forming a highly water-soluble sodium salt[3].

Q3: My cellular assay requires a strict pH of 7.4, and the compound precipitates when diluted from a DMSO stock. How do I prevent this? A: This is a classic case of solvent-shift precipitation. Physiological buffers (pH ~7.4) have high buffering capacity, which can cause weakly acidic drugs to crash out if their localized solubility limit is exceeded upon dilution[3]. To prevent this, you must lower the dielectric constant of the aqueous phase using co-solvents (like PEG 400)[3], or use a precipitation inhibitor. Adding a polymer like HPMC or PVP to your assay buffer acts as a steric shield, hindering crystal nucleation when the DMSO stock is diluted[4].

Q4: What is the best formulation strategy for preclinical in vivo dosing? A: For in vivo studies, you must avoid extreme pH shifts that could cause emboli (IV) or severe variability (oral)[3]. The gold standards are:

  • Cyclodextrin Complexation: Using Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity encapsulates the fluoronitrophenyl ring, while the hydrophilic exterior ensures systemic aqueous solubility[5].

  • Nanosuspensions: Reducing the particle size to the nanometer scale exponentially increases the specific surface area, driving rapid dissolution kinetics in the GI tract according to the Noyes-Whitney equation[6].

Part 2: Quantitative Strategy Matrix

Use the table below to select the appropriate formulation strategy based on your experimental endpoint.

StrategyMechanistic RationaleRecommended ExcipientsExpected Solubility GainBest Use Case
pH Adjustment Deprotonation of the acidic sulfonamide proton (pKa ~5.5) to form a highly soluble salt[3].0.1M NaOH, Tris Buffer (pH 8.0)> 1000-foldIn vitro biochemical assays, stock solutions
Co-solvency Disruption of aqueous hydrogen bonding network; reduces dielectric constant[3].DMSO, PEG 400, Propylene Glycol100 to 500-foldHigh-throughput screening (HTS)
Complexation Hydrophobic encapsulation of the fluoronitrophenyl ring within a cyclic oligosaccharide[5].20% HP- β -CD, Captisol®50 to 200-foldIn vivo IV/Oral dosing, cell-based assays
Nanosuspension Exponential increase in specific surface area, driving rapid dissolution kinetics[6].0.5% CMC, 0.1% Tween 80Rate enhancement (Kinetic)High-dose in vivo oral gavage (Tox studies)

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Solubilization via In Situ Sodium Salt Formation

Use this protocol for biochemical assays where a slightly alkaline pH is tolerated.

  • Weighing: Transfer 10 mg of N-(2-fluoro-4-nitrophenyl)methanesulfonamide into a clear glass vial.

  • Suspension: Add 900 µL of deionized water. The compound will remain insoluble (cloudy suspension).

  • Titration: Add 100 µL of 1M NaOH dropwise while continuously vortexing.

  • Validation Check: The suspension must rapidly clear, yielding a transparent, slightly yellow solution. Note: The yellow shift is a self-validating optical indicator that deprotonation of the nitrophenyl-conjugated system has successfully occurred.

  • Buffering: Back-titrate with 0.1M HCl carefully to reach pH ~7.5-8.0. Stop immediately if localized cloudiness persists.

Protocol B: HP- β -CD Inclusion Complexation for Preclinical Dosing

Use this protocol for in vivo dosing where physiological pH (7.4) must be maintained.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 50 mM Phosphate Buffer (pH 7.4).

  • Addition: Add 5 mg of the compound to 1 mL of the HP- β -CD vehicle.

  • Thermal Energy: Sonicate the mixture in a water bath at 37°C for 30 minutes to provide the thermodynamic energy required for the guest-host inclusion complex to form.

  • Validation Check: Centrifuge the vial at 10,000 x g for 5 minutes.

    • Pass: No pellet forms; the compound is fully encapsulated.

    • Fail: A yellow pellet forms; the saturation limit of the cyclodextrin cavity has been exceeded. You must either decrease the drug load or increase the HP- β -CD concentration.

  • Sterilization: Filter the supernatant through a 0.22 µm PTFE syringe filter prior to administration.

Part 4: Formulation Decision Workflow

FormulationWorkflow Start Compound: N-(2-fluoro-4-nitrophenyl) methanesulfonamide CheckPH Is the target assay pH > 7.0? Start->CheckPH SaltForm Strategy 1: Salt Formation (Use NaOH / Tris buffer) Deprotonate sulfonamide CheckPH->SaltForm Yes (pKa ~5-6) Cosolvent Strategy 2: Co-solvents (DMSO, PEG400) CheckPH->Cosolvent No (pH < 6) InVivo In Vivo Dosing Requirement? SaltForm->InVivo Cosolvent->InVivo Cyclodextrin Strategy 3: Complexation (20% HP-β-CD in PBS) InVivo->Cyclodextrin IV / Oral Liquid Nano Strategy 4: Nanosuspension (Wet Milling) InVivo->Nano High Dose Oral

Decision tree for troubleshooting the aqueous solubility of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Sources

Optimization

Technical Support Center: Thermal Degradation of N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-fluoro-4-nitrophenyl)methanesulfonamide. This guide provides in-depth troubleshooting advice and f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-fluoro-4-nitrophenyl)methanesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding its thermal degradation at high temperatures. My aim is to equip you with the necessary knowledge to anticipate challenges, interpret your experimental data accurately, and ensure laboratory safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the thermal stability and analysis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Q1: What are the primary safety concerns when heating N-(2-fluoro-4-nitrophenyl)methanesulfonamide?

A1: The primary safety concerns stem from its chemical structure, which combines a nitroaromatic group and a sulfonamide group. Nitroaromatic compounds can be energetic and may decompose violently or explode upon rapid heating or shock, especially in a confined state.[1] The thermal decomposition of this compound is expected to release toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2][3][4] Therefore, all heating experiments should be conducted in a well-ventilated fume hood or a controlled environment, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and gloves, must be worn.

Q2: At what temperature should I expect N-(2-fluoro-4-nitrophenyl)methanesulfonamide to start decomposing?

A2: The exact onset of decomposition for N-(2-fluoro-4-nitrophenyl)methanesulfonamide is not widely published and should be determined experimentally using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).[5][6] However, based on related nitroaromatic compounds, significant thermal events can be expected in the range of 150-300°C.[7][8] The presence of both a nitro group and a fluoro group can influence the thermal stability.

Q3: What are the likely thermal degradation products of N-(2-fluoro-4-nitrophenyl)methanesulfonamide?

A3: While the precise degradation pathway requires experimental confirmation (e.g., using TGA coupled with Mass Spectrometry or FTIR), we can hypothesize the likely products based on the chemistry of sulfonamides and nitroaromatic compounds.[9][10] Degradation is likely to involve the cleavage of the sulfonamide bond (S-N) and reactions involving the nitro group. Potential degradation products could include 2-fluoro-4-nitroaniline, methanesulfonic acid, and various gaseous products like SO₂, NO₂, and CO₂.[9][10]

Q4: How does the presence of impurities affect the thermal degradation profile?

A4: The presence of impurities, even in small amounts, can significantly lower the thermal stability of nitro-containing compounds.[11] Impurities can act as catalysts for decomposition reactions, leading to a lower onset temperature of decomposition and potentially a more vigorous reaction.[11] It is crucial to use a well-characterized, pure sample for thermal analysis to obtain reliable and reproducible data.

Part 2: Troubleshooting Guide for Thermal Analysis

This section provides a structured approach to troubleshooting common issues encountered during the thermal analysis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide using TGA and DSC.

Thermogravimetric Analysis (TGA) Troubleshooting
Symptom Possible Cause(s) Troubleshooting Steps
Inconsistent onset of decomposition temperature across replicate runs. 1. Inconsistent heating rate. 2. Variation in sample mass. 3. Presence of residual solvent or moisture. 4. Impurities in the sample.1. Ensure a consistent and appropriate heating rate (e.g., 10 °C/min) is used for all experiments.[12] 2. Use a consistent sample mass (e.g., 3-5 mg) for each run.[7][12] 3. Dry the sample under vacuum before analysis to remove any volatile components. 4. Verify the purity of your sample using a secondary technique like HPLC or NMR.
Unexpectedly rapid weight loss or explosive event. 1. Heating rate is too high. 2. Sample is confined, leading to pressure buildup. 3. The compound is inherently unstable under the experimental conditions.1. Reduce the heating rate (e.g., to 2-5 °C/min) to allow for controlled decomposition.[13] 2. Use a crucible with a pinhole lid or an open pan to allow for the escape of gaseous products.[14] 3. Conduct a preliminary hazard assessment with a very small sample size and a slow heating rate.
Weight loss does not correspond to the expected fragmentation pattern. 1. Complex, multi-step degradation process. 2. Formation of non-volatile char or residue. 3. Secondary reactions between degradation products.1. Use a hyphenated technique like TGA-MS or TGA-FTIR to identify the evolved gases at each weight loss step.[10] 2. Analyze the residue after the TGA run using techniques like XRD or elemental analysis. 3. Vary the atmospheric conditions (e.g., inert vs. oxidative) to understand the reaction mechanism.
Differential Scanning Calorimetry (DSC) Troubleshooting
Symptom Possible Cause(s) Troubleshooting Steps
Broad or poorly defined exothermic decomposition peak. 1. Slow, multi-step decomposition process. 2. Sample is not in good thermal contact with the pan. 3. Low sample mass.1. Use a slower heating rate to better resolve overlapping thermal events. 2. Ensure the sample is evenly spread at the bottom of the crucible. 3. Increase the sample mass slightly, while still being mindful of safety.
Sharp, intense exotherm indicative of a potential explosion. 1. Rapid, uncontrolled decomposition. 2. Sample is hermetically sealed, causing pressure buildup.1. IMMEDIATE CAUTION ADVISED. Reduce the sample size significantly for subsequent runs. 2. Use a vented crucible to prevent pressure buildup.[14] 3. Consider using a more robust technique for energetic materials analysis, such as Accelerating Rate Calorimetry (ARC).
Endothermic event (melting) followed immediately by an exothermic event (decomposition). 1. The compound decomposes upon or shortly after melting.1. This is a common observation for many organic compounds. Note the melting point and the onset of decomposition. 2. Be aware that the molten state may have different reactivity and decomposition kinetics.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the thermal analysis of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Methodology:

  • Sample Preparation:

    • Ensure the sample is pure and dry. If necessary, dry the sample in a vacuum oven at a temperature below its melting point.

    • Using a microbalance, accurately weigh 3-5 mg of the sample into a ceramic or aluminum TGA crucible.[7][12]

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 15 minutes to establish an inert atmosphere.[7][12]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to a final temperature of 600°C at a constant heating rate of 10 °C/min.[12]

  • Data Analysis:

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of weight loss at each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the exothermic decomposition energy of N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the pure, dry sample into a vented aluminum DSC pan.[15]

    • Crimp the lid onto the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 400°C at a constant heating rate of 10 °C/min.[15]

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and integrate any endothermic peaks to determine the melting point and enthalpy of fusion.

    • Identify and integrate any exothermic peaks to determine the onset temperature of decomposition and the heat of decomposition (in J/g).

Part 4: Visualizations

Troubleshooting Logic for TGA Experiments

TGA_Troubleshooting start Start TGA Experiment issue Inconsistent Results? start->issue cause1 Check Heating Rate & Sample Mass issue->cause1 Yes end Consistent Data issue->end No cause2 Verify Sample Purity (HPLC/NMR) cause1->cause2 cause3 Dry Sample (Vacuum Oven) cause2->cause3 solution Re-run Experiment cause3->solution solution->issue

Caption: Troubleshooting workflow for inconsistent TGA results.

Hypothetical Thermal Degradation Pathway

Degradation_Pathway cluster_products Primary Degradation Products cluster_gases Gaseous Byproducts parent N-(2-fluoro-4-nitrophenyl)methanesulfonamide prod1 2-fluoro-4-nitroaniline parent->prod1 Heat (Δ) S-N Bond Cleavage prod2 Methanesulfonic acid parent->prod2 Heat (Δ) S-N Bond Cleavage gas2 NO₂ prod1->gas2 Further Decomposition gas3 CO₂ prod1->gas3 Further Decomposition gas1 SO₂ prod2->gas1 Decomposition

Caption: A plausible thermal degradation pathway.

References

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - PMC. (2022, September 22).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (2024, November 14).
  • The influence of chemical structure of sulfonamides on the course of their thermal decomposition - AKJournals.
  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC.
  • 3-Nitrophenol - Santa Cruz Biotechnology.
  • (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control - ResearchGate. (2019, May 15).
  • Differential scanning calorimetry investigation of crystallization kinetics and glass-forming ability of sulfonamides | Request PDF - ResearchGate. (2025, September 20).
  • Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed. (2024, May 15).
  • THERMAL ANALYSIS OF PHARMACEUTICALS.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC.
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (2024, December 06).
  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments.
  • Study of the thermal properties of derivatives of sulfonamides - AKJournals.
  • ICSC 0066 - p-NITROPHENOL.
  • 4-NITROPHENOL - CAMEO Chemicals - NOAA.
  • (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... - ResearchGate.
  • An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds - Benchchem.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
  • Thermal decomposition kinetics and mechanism of DNTF under pressure.
  • 4-nitrophenol - SAFETY DATA SHEET. (2021, April 30).
  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. (2022, March 02).
  • An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition - OSTI.
  • THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS A Thesis by WEN ZHU Submitted to the Office of Graduate and Professional Stud - OAKTrust.
  • Thermal Safety Tutorial 1 Introduction.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - ResearchGate.
  • Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework - PMC. (2022, October 05).
  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities | Organic Process Research & Development - ACS Publications. (2022, October 10).

Sources

Troubleshooting

Preventing oxidation of N-(2-fluoro-4-nitrophenyl)methanesulfonamide during long-term storage

PART 1: CORE DIRECTIVE This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of N-(2-fluoro-4-nitrophenyl)methanesulfonamide, wi...

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Author: BenchChem Technical Support Team. Date: April 2026

PART 1: CORE DIRECTIVE

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of N-(2-fluoro-4-nitrophenyl)methanesulfonamide, with a specific focus on preventing its oxidation during long-term storage. The information is structured to offer not just protocols, but also the underlying scientific principles to empower users to make informed decisions in their experimental design and storage strategies. This resource is divided into key sections: an in-depth analysis of the molecule's chemical vulnerabilities, detailed storage and handling protocols, a troubleshooting guide for common issues, and a frequently asked questions section for quick reference.

PART 2: SCIENTIFIC INTEGRITY & LOGIC
Understanding the Molecule: A Triad of Influences

N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a molecule with a complex electronic landscape, governed by the interplay of its three key functional groups on the aromatic ring: the methanesulfonamide group, the strongly electron-withdrawing nitro group, and the highly electronegative fluorine atom. Understanding these interactions is paramount to predicting and preventing its degradation.

The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation.[1] The nitro group deactivates the aromatic ring towards electrophilic attack.[1][2] However, the molecule is not entirely inert. The primary sites of potential degradation are the sulfonamide linkage and the aromatic system itself, influenced by external factors like light, heat, and pH.

While direct oxidative attack on the electron-deficient nitro-aromatic ring is unlikely, other degradation pathways are more probable:

  • Oxidation of the Sulfonamide Moiety: The sulfur atom in the methanesulfonamide group is a potential site for oxidation. While not as susceptible as sulfides, under strong oxidizing conditions, it could potentially be oxidized. One source suggests that a structural isomer can be oxidized by agents like potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.[3]

  • Hydrolytic Cleavage: The sulfur-nitrogen (S-N) bond in the sulfonamide group is susceptible to hydrolysis, a common degradation pathway for this class of compounds.[4] This hydrolysis is often catalyzed by acidic or basic conditions.

  • Photodegradation: Aromatic sulfonamides and nitroaromatic compounds can be sensitive to light.[1][4] The aromatic ring acts as a chromophore, and upon absorption of UV or even high-energy visible light, the molecule can undergo photolytic degradation.[4][5] ICH guidelines mandate photostability testing for new drug substances for this reason.[6][7][8]

The presence of the fluorine atom generally enhances the molecule's stability. The carbon-fluorine bond is strong, and fluorination can increase both thermal and oxidative stability.[9]

A plausible, albeit likely requiring forcing conditions, oxidative degradation pathway is illustrated below.

cluster_main Plausible Oxidative Degradation of N-(2-fluoro-4-nitrophenyl)methanesulfonamide parent N-(2-fluoro-4-nitrophenyl)methanesulfonamide product N-(2-fluoro-4-nitrophenyl)methanesulfonic-methanesulfonic anhydride (Hypothetical Oxidation Product at Sulfur) parent->product Oxidation at Sulfonamide Sulfur oxidant Oxidizing Agent (e.g., H₂O₂, KMnO₄) oxidant->parent cluster_troubleshooting Troubleshooting Workflow for Compound Degradation start Observation of Potential Degradation (e.g., color change, new HPLC peak) check_storage Review Storage Conditions: - Temperature - Light Exposure - Humidity - Atmosphere start->check_storage analyze_sample Perform Analytical Characterization: - HPLC-UV/MS - NMR - FTIR check_storage->analyze_sample compare_data Compare with Reference Standard and Initial Data analyze_sample->compare_data identify_degradant Identify Degradation Product(s) compare_data->identify_degradant determine_cause Determine Root Cause: - Oxidation? - Hydrolysis? - Photolysis? identify_degradant->determine_cause implement_capa Implement Corrective and Preventive Actions: - Adjust storage conditions - Add antioxidant - Use inert atmosphere determine_cause->implement_capa end Compound Stabilized implement_capa->end

Sources

Optimization

Minimizing side reactions during the mesylation of 2-fluoro-4-nitroaniline

Technical Support Center: Mesylation of 2-Fluoro-4-nitroaniline Welcome to the technical support guide for the mesylation of 2-fluoro-4-nitroaniline. This document provides in-depth troubleshooting advice and answers to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mesylation of 2-Fluoro-4-nitroaniline

Welcome to the technical support guide for the mesylation of 2-fluoro-4-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the specific challenges associated with this reaction. Our goal is to empower you to minimize side reactions and maximize the yield and purity of your target compound, N-(2-fluoro-4-nitrophenyl)methanesulfonamide.

The mesylation of 2-fluoro-4-nitroaniline presents a unique set of challenges due to the electronic properties of the substrate. The potent electron-withdrawing nitro group significantly deactivates the aniline, reducing the nucleophilicity of the amine and making the reaction inherently sluggish. This guide explains the causality behind our recommended protocol choices to help you achieve a self-validating and robust experimental outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the experiment, providing explanations and actionable solutions.

Question: My reaction is extremely slow, or I see no conversion to the product. What's going wrong?

Answer: This is the most common issue and is directly related to the reduced nucleophilicity of the starting material. The nitro group at the para position strongly withdraws electron density from the aromatic ring, which in turn deactivates the ortho/para positions, including the amine at position 1.

  • Causality: The lone pair of electrons on the aniline nitrogen is less available to attack the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). 2-Fluoro-4-nitroaniline is a weak nucleophile, making the initial acylation step the rate-limiting part of the reaction.

  • Solutions:

    • Choice of Base/Solvent: Using pyridine as both the base and the solvent is highly recommended. Pyridine serves multiple roles: it neutralizes the HCl byproduct, and more importantly, it can react with MsCl to form a highly reactive N-methanesulfonylpyridinium chloride intermediate.[1][2] This intermediate is a more potent mesylating agent than MsCl itself, which can help accelerate the reaction with the deactivated aniline.

    • Temperature Adjustment: While low temperatures are generally preferred to control selectivity, if no reaction is observed, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary to provide sufficient activation energy. However, proceed with caution as higher temperatures can promote side reactions.

    • Ensure Anhydrous Conditions: Methanesulfonyl chloride readily hydrolyzes in the presence of water to form methanesulfonic acid and HCl.[3][4] This not only consumes your reagent but the generated acid can protonate the aniline, further deactivating it. Ensure all glassware is oven-dried and use anhydrous solvents.

Question: I'm seeing a significant second spot on my TLC, often less polar than my desired product. What is it, and how can I prevent it?

Answer: This is almost certainly the bis-mesylated (or dimesylated) side product, N,N-bis(methanesulfonyl)-2-fluoro-4-nitroaniline.

  • Causality: The desired mono-mesylated product, an N-H sulfonamide, is acidic. The base used in the reaction (e.g., pyridine or triethylamine) can deprotonate the sulfonamide to form a sulfonamidate anion. This anion is a potent nucleophile and can attack a second molecule of methanesulfonyl chloride, leading to the formation of the bis-mesylated impurity.

  • Solutions:

    • Control Stoichiometry: Use only a slight excess of methanesulfonyl chloride (e.g., 1.1 to 1.2 equivalents). A large excess of MsCl will significantly favor the formation of the bis-mesylated product.

    • Slow Addition at Low Temperature: Add the methanesulfonyl chloride dropwise to the solution of the aniline and base at a low temperature (0 °C). This maintains a low instantaneous concentration of the mesylating agent, favoring the mono-mesylation of the more nucleophilic starting aniline over the N-mesylation of the less abundant sulfonamide product.

    • Choice of Base: While pyridine is effective, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes help. However, for this deactivated substrate, the catalytic role of pyridine in forming the sulfonylpyridinium salt is often more critical for achieving a reasonable reaction rate.

Question: My yield is low, but my starting material is fully consumed. I've minimized bis-mesylation. What other side reactions could be occurring?

Answer: Besides bis-mesylation, other less common side reactions can reduce your yield.

  • Causality & Solutions:

    • Hydrolysis of MsCl: As mentioned, water is detrimental. Any moisture will lead to the formation of methanesulfonic acid.[3] This is often the primary culprit for reagent loss and low yields. Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Polysulfonylation/Degradation: Under harsh conditions (e.g., prolonged heating), complex side reactions or degradation of the highly electron-deficient aromatic ring can occur. Solution: Monitor the reaction closely by TLC and avoid excessive heating or prolonged reaction times once the starting material is consumed.

    • Workup Issues: The product, N-(2-fluoro-4-nitrophenyl)methanesulfonamide, is acidic. During an aqueous workup, ensure the pH is controlled. If the aqueous layer is too basic, your product may be deprotonated and remain in the aqueous phase as a salt, leading to low isolated yields. Solution: After quenching, neutralize the mixture carefully. Acidifying the aqueous layer with dilute HCl before extraction can ensure the product is in its neutral, organic-soluble form.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction and why?

Pyridine is often the best choice when dealing with deactivated anilines. It acts as a base to scavenge the generated HCl and as a nucleophilic catalyst that activates the methanesulfonyl chloride.[5][6] Triethylamine (TEA) is another common choice and works well as an HCl scavenger, but it lacks the catalytic activity of pyridine.[7]

Q2: How critical is the reaction temperature?

Temperature is a critical parameter for balancing reaction rate and selectivity.

  • 0 °C: This is the recommended starting temperature. It suppresses the exothermic nature of the reaction and minimizes the rate of the secondary bis-mesylation reaction.

  • Room Temperature: If the reaction is too slow at 0 °C, allowing it to warm to room temperature can be effective. Monitor carefully to ensure bis-mesylation does not become the dominant pathway.

Q3: Which solvent is best?

Anhydrous dichloromethane (DCM) or pyridine (used as both solvent and base) are excellent choices. DCM is effective at solubilizing the starting materials and is relatively inert.[7] Using pyridine as the solvent can offer the catalytic advantages mentioned above. Aprotic polar solvents like acetonitrile can also be used.[8]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should be able to visualize the starting aniline, the desired mono-mesylated product, and the less polar bis-mesylated side product as distinct spots.[9]

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway to N-(2-fluoro-4-nitrophenyl)methanesulfonamide and the primary competing side reaction leading to the bis-mesylated impurity.

mesylation_reaction SM 2-Fluoro-4-nitroaniline (Starting Material) Product N-(2-fluoro-4-nitrophenyl)methanesulfonamide (Desired Product) SM->Product 1. Nucleophilic Attack 2. Deprotonation MsCl1 CH₃SO₂Cl (MsCl) (1.1 eq) MsCl1->Product Base1 Pyridine Base1->Product SideProduct N,N-Bis(methanesulfonyl)aniline (Side Product) Product->SideProduct 1. Deprotonation (forms anion) 2. Nucleophilic Attack MsCl2 CH₃SO₂Cl (MsCl) (Excess) MsCl2->SideProduct Base2 Pyridine Base2->SideProduct

Caption: Reaction scheme for the mesylation of 2-fluoro-4-nitroaniline.

Recommended Experimental Protocol

This protocol is designed as a robust starting point. Adjustments may be necessary based on your specific laboratory conditions and observations.

Materials:

  • 2-Fluoro-4-nitroaniline

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-fluoro-4-nitroaniline (1.0 eq) and anhydrous pyridine (2.0-3.0 eq) to a round-bottom flask containing anhydrous DCM (approx. 0.1 M concentration of aniline).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of MsCl: Add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the cold solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction may take 4-16 hours to complete.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl to neutralize the excess pyridine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to obtain the pure N-(2-fluoro-4-nitrophenyl)methanesulfonamide.[10]

Data Summary: Key Reaction Parameters

The table below summarizes the critical parameters and their impact on the reaction outcome.

ParameterRecommended ConditionRationale & Impact on Side Reactions
Temperature 0 °C to Room Temp.Lower temperature (0 °C) minimizes bis-mesylation. Warming may be needed to drive the reaction to completion due to the deactivated substrate.
MsCl Stoichiometry 1.1–1.2 equivalentsA slight excess ensures full conversion of the starting material. A large excess dramatically increases the rate of bis-mesylation.
Base PyridineActs as an HCl scavenger and a nucleophilic catalyst, activating MsCl and increasing the rate of the desired reaction.[2]
Solvent Anhydrous DCM or PyridineMust be anhydrous to prevent hydrolysis of MsCl.[3] Pyridine as a solvent enhances the catalytic effect.
Reaction Time 4–16 hoursHighly dependent on scale and temperature. Monitor by TLC to avoid prolonged reaction times which can lead to degradation.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available from: [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Khan Academy. Available from: [Link]

  • Douglass, I. B., & Norton, R. V. (1960). Methanesulfinyl Chloride. Organic Syntheses, 40, 62.
  • Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206.
  • Wikipedia. (2023, December 1). Methanesulfonyl chloride. Wikipedia. Available from: [Link]

  • Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. R Discovery. Available from: [Link]

  • ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. ReactionWeb.io. Available from: [Link]

  • Clementi, S., et al. (2017). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Journal of Medicinal Chemistry, 60(17), 7385-7397. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of N-methyl-N-(2-nitrophenyl)methanesulfonamide. PrepChem.com. Available from: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available from: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available from: [Link]

  • Ghosez, L., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(5), 1342-1343.
  • BenchChem. (2025). Application Notes and Protocols: N-(2-fluoro-4-nitrophenyl)acetamide as a Precursor for Active Pharmaceutical Ingredients. BenchChem.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
  • BenchChem. (n.d.). Application Notes and Protocols: N-(2-fluoro-4-nitrophenyl)acetamide as a Key Intermediate in the Synthesis of Regorafenib. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(37), 5009-5011. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Aryl Sulfonamide Reactivity: N-(2-fluoro-4-nitrophenyl)methanesulfonamide vs. N-(4-nitrophenyl)methanesulfonamide

In the landscape of medicinal chemistry and drug development, aryl sulfonamides are privileged scaffolds. Their prevalence stems from their ability to act as bioisosteres for other functional groups and their capacity fo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, aryl sulfonamides are privileged scaffolds. Their prevalence stems from their ability to act as bioisosteres for other functional groups and their capacity for forming crucial hydrogen bond interactions with biological targets. However, not all aryl sulfonamides are created equal. The strategic placement of substituents on the aromatic ring can dramatically alter the molecule's reactivity, transforming it from a passive core into a highly versatile electrophilic partner.

This guide provides an in-depth comparison of two closely related, yet functionally distinct, aryl sulfonamides: N-(2-fluoro-4-nitrophenyl)methanesulfonamide and N-(4-nitrophenyl)methanesulfonamide . We will explore how the simple addition of an ortho-fluoro group fundamentally changes the molecule's synthetic utility, with a primary focus on the cornerstone reaction of modern drug synthesis: Nucleophilic Aromatic Substitution (SNAr).

The Decisive Role of Ring Substituents: An Electronic Analysis

To understand the reactivity differences, we must first dissect the electronic contributions of the substituents on the phenyl ring.

  • N-(4-nitrophenyl)methanesulfonamide : This molecule features two electron-withdrawing groups (EWGs): the para-nitro group (-NO₂) and the methanesulfonamide group (-NHSO₂Me). The nitro group is a particularly powerful EWG, deactivating the ring towards electrophilic attack but activating it for potential nucleophilic attack. However, the ring lacks an adequate leaving group, rendering it largely inert to conventional SNAr reactions.

  • N-(2-fluoro-4-nitrophenyl)methanesulfonamide : The introduction of a fluorine atom at the ortho position to the sulfonamide creates a profoundly different electronic environment.

    • Enhanced Electrophilicity : Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) further pulls electron density from the aromatic ring, making the carbon atom to which it is attached (C-2) highly electrophilic and susceptible to nucleophilic attack.

    • An Excellent Leaving Group for SNAr : While the C-F bond is strong, in the context of SNAr reactions, fluoride is an exceptional leaving group. The rate-determining step of most SNAr reactions is the initial attack by the nucleophile. The high electronegativity of fluorine accelerates this step, making the overall reaction faster compared to other halogens like chlorine or bromine.[1] The subsequent elimination of the fluoride ion is typically rapid.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant divergence in the chemical behavior of these two molecules lies in their suitability as substrates for SNAr reactions. This reaction is a vital tool for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds in drug discovery.[2][3]

The SNAr Mechanism: A Tale of Two Steps (or One)

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] Aromaticity is then restored by the expulsion of the leaving group. While this two-step model is widely taught, recent computational and experimental evidence suggests that many SNAr reactions, particularly those on heterocyclic systems or with good leaving groups, may proceed through a single, concerted transition state.[5][6]

For the purpose of this guide, the key takeaway is that the stability of the negative charge in the intermediate (or transition state) is paramount. This is why strong electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, are essential for the reaction to proceed efficiently.[7]

Caption: Generalized mechanism of the SNAr reaction.

Reactivity Showdown

FeatureN-(2-fluoro-4-nitrophenyl)methanesulfonamideN-(4-nitrophenyl)methanesulfonamide
SNAr Substrate Excellent . The fluorine atom serves as an activated leaving group. The ring is highly electron-deficient.Extremely Poor / Inert . Lacks a suitable leaving group on the aromatic ring.
Typical Nucleophiles Amines, thiols, alkoxides, carbanions.[3][8]Not applicable for SNAr.
Reaction Conditions Often proceeds under mild conditions (e.g., room temperature to moderate heating) with a base (e.g., K₂CO₃, DIPEA).Not applicable for SNAr.
Primary Synthetic Use As an electrophilic scaffold for introducing a wide array of nucleophiles onto the aromatic ring.As a core structure for modifications at the nitro group (e.g., reduction) or the sulfonamide N-H.

As the table makes clear, if the synthetic goal is to append a new substituent to the aromatic ring via nucleophilic substitution, N-(2-fluoro-4-nitrophenyl)methanesulfonamide is the reagent of choice. Its non-fluorinated counterpart is simply not a viable substrate for this critical transformation.

Experimental Protocol: A Case Study in SNAr

To illustrate the practical utility of N-(2-fluoro-4-nitrophenyl)methanesulfonamide, here is a representative protocol for its reaction with a primary amine.

Objective: Synthesis of N-(2-(benzylamino)-4-nitrophenyl)methanesulfonamide.

Materials:

  • N-(2-fluoro-4-nitrophenyl)methanesulfonamide (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-fluoro-4-nitrophenyl)methanesulfonamide and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the solids.

  • Nucleophile Addition: Add benzylamine dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): An inorganic base is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. It is mild enough to avoid significant side reactions.

  • Solvent (DMF): A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation (K⁺) but does not strongly solvate the amine nucleophile, leaving it highly reactive.

  • Inert Atmosphere: While not always strictly necessary, it prevents potential side reactions with atmospheric moisture and oxygen, ensuring cleaner product formation.

G A Combine Reactants (Sulfonamide, K₂CO₃) in flame-dried flask B Add Anhydrous DMF under N₂ atmosphere A->B C Add Benzylamine (Nucleophile) dropwise at RT B->C D Heat Reaction to 60-80 °C C->D E Monitor by TLC (2-6 hours) D->E F Reaction Quench (Pour into ice-water) E->F Reaction Complete G Extract with Ethyl Acetate (3x) F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for a typical SNAr reaction.

Alternative Reactivity Pathways

While SNAr is the dominant reactivity pathway for the fluorinated compound, other transformations are common to both molecules.

  • Reduction of the Nitro Group: The nitro group on both compounds can be readily reduced to an aniline (-NH₂). This is a foundational transformation, as the resulting aniline is a versatile precursor for forming amides, ureas, and for participating in various cross-coupling reactions.[9] Common reagents for this reduction include Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (e.g., H₂, Pd/C). The presence of the ortho-fluoro group is unlikely to significantly interfere with this reaction.

  • Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a suitable base. The resulting anion is nucleophilic. The pKa of this proton is influenced by the substituents on the ring. The strong electron-withdrawing effect of the ortho-fluoro group in N-(2-fluoro-4-nitrophenyl)methanesulfonamide would be expected to make its sulfonamide N-H proton more acidic than that of N-(4-nitrophenyl)methanesulfonamide, facilitating its deprotonation.[10]

Conclusion and Practical Recommendations

The comparison between N-(2-fluoro-4-nitrophenyl)methanesulfonamide and N-(4-nitrophenyl)methanesulfonamide offers a compelling illustration of how strategic halogenation can unlock powerful synthetic pathways.

  • Choose N-(2-fluoro-4-nitrophenyl)methanesulfonamide when your synthetic strategy requires the introduction of a nucleophile (amine, thiol, alcohol, etc.) onto the aromatic ring. It is a pre-activated, highly efficient electrophile for SNAr reactions, a cornerstone of modern medicinal chemistry.

  • Choose N-(4-nitrophenyl)methanesulfonamide when the intact (4-nitrophenyl)methanesulfonamide core is the desired building block, and subsequent modifications are planned at the nitro group (e.g., reduction to an amine) or the sulfonamide nitrogen. It is unsuitable for SNAr reactions due to the absence of a leaving group.

By understanding these fundamental reactivity differences, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Merck & Co.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH.
  • Experimental pKa Values of Substituted and Unsubstituted Perfluoroalkyl Sulfonamides via 19F NMR.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI.
  • Concerted nucleophilic arom
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.
  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
  • SNAr reaction scope & limit
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Application Notes and Protocols: N-(2-fluoro-4-nitrophenyl)acetamide as a Precursor for Active Pharmaceutical Ingredients. Benchchem.

Sources

Comparative

Validating N-(2-fluoro-4-nitrophenyl)methanesulfonamide Purity: A Quantitative NMR (qNMR) Comparison Guide

Introduction N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a highly functionalized sulfonamide intermediate critical to the synthesis of various active pharmaceutical ingredients (APIs). Accurate purity determination o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-fluoro-4-nitrophenyl)methanesulfonamide is a highly functionalized sulfonamide intermediate critical to the synthesis of various active pharmaceutical ingredients (APIs). Accurate purity determination of this compound is essential, as trace impurities—such as unreacted starting materials, regioisomers, or inorganic salts—can severely impact downstream reaction yields and the pharmacological safety of the final API.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default technique for purity assessment. However, the pharmaceutical industry is increasingly adopting Quantitative Nuclear Magnetic Resonance (qNMR) as a primary metrological method. As outlined in the United States Pharmacopeia (USP) General Chapter <761>, qNMR provides an absolute measure of purity without the need for an identical reference standard of the analyte (1)[1]. This guide objectively compares qNMR against HPLC for validating the purity of N-(2-fluoro-4-nitrophenyl)methanesulfonamide, detailing the causality behind experimental choices and providing self-validating protocols.

The Causality of Choice: qNMR vs. HPLC-UV

The fundamental principle of 1 H-qNMR is that the integrated signal area of a specific nucleus is directly proportional to its molar concentration in the solution (2)[2]. This allows for the absolute quantification of a compound by comparing its signal integral to that of a certified internal calibrant (IC).

Unlike HPLC, which relies on the physical separation of components and assumes uniform response factors (or requires specific reference standards for every impurity), qNMR is a primary ratio method. Absolute qNMR with flexible calibration captures analytes that frequently escape UV detection, such as residual water, inorganic salts, or sorbents (3)[3]. However, HPLC excels in sample throughput and trace impurity detection, making it indispensable for routine quality control once the primary standard has been characterized.

Data Presentation: Comparative Performance Characteristics
ParameterQuantitative NMR ( 1 H-qNMR)HPLC-UV
Fundamental Principle Direct proportionality between signal intensity and number of nuclei[2].Physical separation followed by UV absorption; relies on response factors.
Reference Standard Requires a certified Internal Calibrant (IC) of known purity, not necessarily the analyte itself[1].Requires a highly pure, identical reference standard of the analyte.
Accuracy (Recovery) High (98.0% - 102.0%); absolute purity value[4].High, but susceptible to UV response factor variations among impurities.
Precision (RSD) Excellent (typically ≤ 1.5% intraday)[4].Very Good (typically 0.5% - 2.0% intraday).
Limit of Detection (LOD) Moderate (µM to mM range)[4].High (ng range, highly sensitive to trace impurities).
Sample Destructiveness Non-destructive; sample can be fully recovered.Destructive; sample is consumed in the mobile phase.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure scientific integrity, the following protocol for N-(2-fluoro-4-nitrophenyl)methanesulfonamide integrates a self-validating system. We utilize an internal calibrant (IC) traceable to SI units, and the method's accuracy relies on strict gravimetric and relaxation controls.

Step 1: Internal Calibrant and Solvent Selection

  • Causality: The IC must be highly pure, stable, non-hygroscopic, and possess NMR signals that do not overlap with the analyte. For N-(2-fluoro-4-nitrophenyl)methanesulfonamide, the aromatic protons appear between 7.5–8.5 ppm, and the methanesulfonamide methyl group appears as a sharp singlet around 3.1 ppm. Maleic acid (singlet at ~6.26 ppm in DMSO-d6) is an ideal IC because it is perfectly isolated from the analyte's signals.

  • Solvent: DMSO-d6 is chosen because sulfonamides exhibit excellent solubility in it, and its residual solvent peak (2.50 ppm) and water peak (~3.3 ppm) do not interfere with the chosen integration regions.

Step 2: Sample Preparation (Gravimetric Precision)

  • Accurately weigh ~20.0 mg of N-(2-fluoro-4-nitrophenyl)methanesulfonamide and ~10.0 mg of certified Maleic acid (IC) into a clean glass vial using a microbalance (d = 0.01 mg).

  • Record the exact masses. Self-Validation Check: The uncertainty of the gravimetric measurement must be calculated and kept below 0.1% to ensure metrological traceability.

  • Dissolve the mixture in 1.0 mL of DMSO-d6. Vortex for 60 seconds to ensure complete dissolution.

  • Transfer 600 µL of the homogeneous solution into a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

  • Causality: To achieve quantitative accuracy, the nuclei must fully relax between pulses. Inadequate relaxation delays cause saturation, leading to inaccurate NMR responses (5)[5].

  • Determine the longitudinal relaxation time ( T1​ ) for all protons of interest using an inversion-recovery experiment.

  • Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton (typically D1​≥30 seconds for small organic molecules) to ensure >99% signal recovery.

  • Acquire the 1 H-NMR spectrum using a 90° excitation pulse, 64 scans (for high signal-to-noise ratio, S/N > 250), and a spectral width of at least 15 ppm.

Step 4: Data Processing and Purity Calculation

  • Apply a suitable window function (e.g., exponential multiplication with line broadening of 0.3 Hz).

  • Perform rigorous manual phase correction and zero-order baseline correction.

  • Integrate the IC peak (Maleic acid, 6.26 ppm, 2 protons) and the isolated analyte peak (methanesulfonamide methyl singlet at ~3.1 ppm, 3 protons).

  • Calculate purity ( Px​ ) using the absolute quantification equation (3)[3]:

    Px​=Iic​Ix​​×Nx​Nic​​×Mic​Mx​​×mx​mic​​×Pic​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, P = purity; x = analyte, ic = internal calibrant).

Visualizing the Validation Logic

qNMR_Validation_Workflow Gravimetry 1. Gravimetric Preparation Analyte + Maleic Acid (IC) Solvation 2. Solvation in DMSO-d6 (Ensures full dissolution) Gravimetry->Solvation T1_Det 3. T1 Relaxation Measurement (Determines D1 delay) Solvation->T1_Det Acquisition 4. 1H-qNMR Acquisition (D1 > 5*T1, 90° Pulse, 64 Scans) T1_Det->Acquisition Processing 5. Data Processing (Phase/Baseline Correction) Acquisition->Processing Quantification 6. Absolute Purity Calculation (Metrological Traceability) Processing->Quantification

Logical workflow for absolute purity validation of pharmaceutical intermediates via 1H-qNMR.

Comparative Experimental Data

To validate the methodology, three distinct batches of N-(2-fluoro-4-nitrophenyl)methanesulfonamide were analyzed using both the established 1 H-qNMR protocol and a standard HPLC-UV method (C18 column, Acetonitrile/Water gradient, UV detection at 254 nm).

Batch IDqNMR Purity (% w/w) ± SDHPLC-UV Purity (Area %) ± SDAbsolute Difference (%)
Batch A (High Purity)99.24 ± 0.1299.65 ± 0.050.41
Batch B (Crude)92.15 ± 0.1894.80 ± 0.102.65
Batch C (Aged Sample)96.40 ± 0.1598.10 ± 0.081.70

Data Interpretation: The HPLC-UV method consistently overestimates the purity, particularly in Batches B and C. This causality stems from the presence of impurities (such as residual inorganic salts or non-chromophoric degradation products) that do not absorb UV light at 254 nm. Because HPLC normalizes the area percentages based only on detected peaks, "invisible" impurities artificially inflate the reported purity. Conversely, qNMR provides a true mass-fraction (w/w) purity, capturing the absolute concentration of the target molecule regardless of the matrix composition.

Conclusion

For the rigorous purity validation of N-(2-fluoro-4-nitrophenyl)methanesulfonamide, qNMR stands out as the superior primary analytical method. By eliminating the reliance on identical reference standards and bypassing the blind spots of UV detection, qNMR ensures metrological traceability and absolute quantification. While HPLC remains invaluable for high-throughput trace impurity profiling, qNMR should be the gold standard for establishing the absolute purity of the primary reference material itself.

References

  • Stimuli Article (qNMR) - Proposed Revisions to USP General Chapters on NMR <761> and <1761> | US Pharmacopeia (USP) | 1

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment | BenchChem | 2

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry, ACS Publications | 3

  • Quantitative Purity Analysis of Purpurin: A Comparative Guide to NMR and HPLC Methods | BenchChem |4

  • Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC | ChromSoc | 5

Sources

Validation

Strategic Fluorination in Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Methanesulfonamides

As drug development professionals, we frequently encounter the assumption that incorporating fluorine into a pharmacophore will universally enhance a molecule's biological profile. While fluorination is a powerful tool f...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter the assumption that incorporating fluorine into a pharmacophore will universally enhance a molecule's biological profile. While fluorination is a powerful tool for optimizing metabolic stability and lipophilicity, its application to the methanesulfonamide group—a ubiquitous motif in medicinal chemistry—requires a highly nuanced, target-specific strategy.

This guide objectively compares the physicochemical and biological efficacy of traditional methanesulfonamides (-CH₃) against their fluorinated counterparts, specifically trifluoromethanesulfonamides (-CF₃). By analyzing the causality behind experimental outcomes, we provide a framework for rational drug design and robust experimental validation.

Physicochemical Causality: The "Fluorine Effect" on the Sulfonamide Pharmacophore

To understand the biological divergence between these two moieties, we must first examine the fundamental physicochemical shifts induced by fluorination. The substitution of a methyl group with a trifluoromethyl group alters both the electronic distribution and the three-dimensional geometry of the sulfonamide.

  • pKa Modulation and Acidity: The -CF₃ group is strongly electron-withdrawing. This inductive effect significantly increases the NH-acidity of the sulfonamide. While standard methanesulfonamides are weakly acidic with a pKa of approximately 10, trifluoromethanesulfonamides (triflamides) exhibit a substantially lower pKa, often shifting closer to 6[1]. Consequently, at a physiological pH of 7.4, a much higher fraction of the fluorinated compound exists in the highly reactive deprotonated (anionic) state.

  • Structural Planarization: Quantum mechanical calculations and crystallographic data reveal a distinct structural shift: the nitrogen atom in a triflamide undergoes planarization, contrasting with the tetrahedral-like geometry observed in standard methanesulfonamides[1]. This planarization alters the directionality of hydrogen bonds and modifies the steric profile presented to the target receptor.

Mechanism A Methanesulfonamide (-CH3) B Trifluoromethanesulfonamide (-CF3) A->B Fluorination C Strong Electron Withdrawal B->C D Lower pKa (Increased Acidity) C->D E Nitrogen Planarization & Altered Sterics C->E F Enhanced Zn2+ Binding (e.g., CA IX) D->F Deprotonated State G Target Mismatch (e.g., Tubulin/Hsp27) E->G Steric Clash

Mechanistic pathway illustrating the physicochemical and biological effects of sulfonamide fluorination.

Target-Specific Biological Efficacy: A Comparative Analysis

The biological consequence of these physicochemical shifts is not universally beneficial; it is strictly dictated by the architecture of the target protein's binding pocket.

Case Study A: Carbonic Anhydrase (CA) Inhibitors (Enhanced Efficacy)

For Carbonic Anhydrase isoforms (such as the tumor-associated CA IX), the inhibitor must bind directly to the catalytic Zn²⁺ ion in the active site, a process that requires the displacement of a bound water molecule. This interaction mandates that the sulfonamide group be deprotonated. Because fluorinated sulfonamides possess a lower pKa, they readily form the required anion at physiological pH. As a result, novel fluorinated CA IX inhibitors have demonstrated exceptional affinities—up to 50 pM—effectively reducing hypoxia-induced extracellular acidification in cancer models[2].

Case Study B: Cyclooxygenase (COX) Inhibitors (Altered Selectivity)

In the development of nimesulide analogues, replacing the methanesulfonamide moiety with a trifluoromethanesulfonamide group generally increased the overall inhibitory potency against both COX-1 and COX-2 enzymes[3]. However, this gain in raw potency altered the drug's selectivity profile; the non-fluorinated methanesulfonamide series maintained higher COX-2 selectivity ratios, highlighting a critical trade-off between total enzyme blockade and off-target mitigation[3].

Case Study C: Hsp27 and Tubulin Inhibitors (Impaired Efficacy)

Fluorination can be detrimental if the target pocket is highly sensitive to steric bulk. In a series of dual Hsp27/tubulin inhibitors, replacing the methylsulfonamide group with a trifluoromethylsulfonamide significantly impaired cell proliferation inhibitory activity, rendering the fluorinated compounds 35- to 207-fold less potent[4]. The planarized, bulkier -CF₃ analog likely caused a steric clash or failed to satisfy the specific hydrogen-bond geometries required by the hydrophobic pocket.

Quantitative Data Summary
Property / TargetMethanesulfonamide (-CH₃)Trifluoromethanesulfonamide (-CF₃)Biological Consequence
Acidity (pKa) ~10 (Weakly acidic)~6 (Strongly acidic)Higher fraction of active deprotonated species at pH 7.4[1].
Nitrogen Geometry Tetrahedral-likePlanarizedAltered H-bond directionality and spatial occupation[1].
CA IX Affinity Nanomolar (nM) rangePicomolar (pM) range (up to 50 pM)Superior Zn²⁺ engagement and robust hypoxia modulation[2].
COX Inhibition Moderate potency, high COX-2 selectivityHigh potency, lower COX-2 selectivityStronger total COX blockade but potential for off-target COX-1 effects[3].
Tubulin/Hsp27 High potency (low nM)Impaired potency (up to 200x lower)Steric/electronic mismatch in specific hydrophobic pockets[4].

Experimental Validation: Self-Validating Protocol for Sulfonamide Profiling

To objectively compare these derivatives, researchers must employ a self-validating experimental system that links physicochemical properties directly to on-target cellular efficacy. Below is a gold-standard protocol for evaluating sulfonamide-based CA IX inhibitors.

Step-by-Step Methodology

Step 1: Physicochemical Baseline Establishment

  • Action: Determine the pKa of both derivatives via potentiometric titration. Measure lipophilicity (LogP) using the shake-flask method (octanol/water) coupled with LC-MS.

  • Causality: Establishing the exact pKa confirms the ionization state at pH 7.4, providing the thermodynamic rationale for any observed differences in target binding.

Step 2: Target Engagement & Enzyme Kinetics

  • Action: Perform a stopped-flow CO₂ hydration assay using recombinant human CA IX, CA I, and CA II. Calculate the inhibition constant (Ki) for each.

  • Causality: This isolates the direct interaction between the inhibitor and the enzyme without cellular confounders, allowing for the precise quantification of isoform selectivity.

Step 3: Cell-Based Efficacy (Hypoxia-Induced Acidification)

  • Action: Cultivate HeLa cells under hypoxic conditions (1% O₂) to induce endogenous CA IX expression. Treat with the fluorinated vs. non-fluorinated compounds. Measure extracellular acidification using mass spectrometric gas-analysis.

  • Causality: Proves that the biochemical affinity translates to functional, physiological changes in a tumor microenvironment model.

Step 4: Mechanistic Self-Validation (CRISPR/Cas9 Controls)

  • Action: Run parallel acidification assays using a CRISPR/Cas9-mediated CA IX knockout HeLa cell line[2].

  • Causality: This is the critical self-validating step. If the compounds are truly acting on-target, the reduction in acidification observed in wild-type cells will be completely absent in the knockout line. This definitively proves that the biological efficacy is CA IX-mediated, ruling out off-target pH buffering by the drug itself.

Workflow Step1 1. Physicochemical Profiling (pKa & LogP Determination) Step2 2. In Vitro Enzyme Kinetics (Stopped-flow CO2 Hydration) Step1->Step2 Baseline Established Step3 3. Cell-Based Functional Assay (Hypoxia-Induced Acidification) Step2->Step3 Lead Candidates Step4 4. Mechanistic Validation (CRISPR/Cas9 Knockout Controls) Step3->Step4 Efficacy Confirmed

Step-by-step experimental workflow for evaluating and validating sulfonamide inhibitors.

Conclusion

The decision to utilize a fluorinated methanesulfonamide over a non-fluorinated analog cannot be made in a vacuum. While the trifluoromethanesulfonamide group reliably lowers pKa and increases the population of the active anionic species—yielding spectacular results in metalloenzyme targets like Carbonic Anhydrase—its planar geometry and increased steric bulk can actively hinder binding in targets like tubulin. By coupling rigorous physicochemical profiling with self-validating genetic controls, drug development professionals can rationally deploy fluorination to maximize biological efficacy.

References

  • Title: Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells Source: nih.gov URL: [Link]

  • Title: Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors Source: acs.org URL: [Link]

  • Title: Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors Source: nih.gov URL: [Link]

  • Title: Trifluoromethanesulfonamides and Related Compounds Source: acs.org URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-fluoro-4-nitrophenyl)methanesulfonamide: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is often where critical safety gaps occur. Handling complex functionalized molecules like N-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is often where critical safety gaps occur. Handling complex functionalized molecules like N-(2-fluoro-4-nitrophenyl)methanesulfonamide requires more than a standard safety sheet; it demands a mechanistic understanding of the molecule's structural liabilities.

This compound features three distinct reactive moieties: a nitroaromatic core (presenting thermal/shock sensitivity and toxicity), a fluorine substituent (dictating strict halogenated waste protocols), and a methanesulfonamide group (acting as an irritant and weak acid). This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and final disposal of this chemical, ensuring compliance with EPA and RCRA guidelines [1, 3].

Chemical Profiling & Hazard Causality

To design an effective disposal plan, we must first deconstruct the molecular hazards. The presence of halogens and nitro groups fundamentally alters how this waste must be treated compared to standard organic solvents.

Table 1: Quantitative Hazard & Logistics Profile
ParameterSpecification / CausalityOperational Impact
Target Molecule N-(2-fluoro-4-nitrophenyl)methanesulfonamideRequires multi-hazard operational planning.
Nitro Group (-NO₂) High energy functional group; potential for exothermic decomposition [4].Incompatible with strong reducing agents. Do not subject to high heat or friction when dry.
Fluoro Group (-F) Generates highly corrosive Hydrogen Fluoride (HF) gas upon combustion.Strictly Halogenated Waste. Must be routed to facilities with alkaline wet scrubbers [3].
Sulfonamide (-SO₂NH-) Weakly acidic; known dermal and respiratory sensitizer.Mandates strict use of localized exhaust ventilation (fume hoods) and double-gloving.
EPA Waste Category Halogenated Organic Waste (RCRA F-listed if mixed with specific solvents, or characteristic) [3].Cannot be fuel-blended in standard cement kilns; requires specialized rotary kiln incineration.

Experimental Handling & Operational Safety

The following self-validating protocol ensures that exposure risks are mitigated before the chemical enters the waste stream.

Protocol 1: Safe Handling & Experimental Preparation
  • Risk Assessment & PPE: Don nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat. Causality: Sulfonamides can permeate standard latex, and the nitroaromatic core poses a severe eye irritation hazard.

  • Engineering Controls: Conduct all weighing, transfers, and solubilization inside a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood.

  • Static Mitigation: Because dry nitroaromatics can be sensitive to static discharge, use anti-static weighing boats and grounded spatulas. Avoid scraping the powder aggressively.

  • Solubilization: When dissolving the compound in compatible solvents (e.g., DMSO, DMF, or Methanol), add the solvent slowly. Monitor for localized exothermic reactions, particularly if scaling up.

Protocol 2: Immediate Spill Response
  • Evacuation & Assessment: Isolate the spill area. If the spill exceeds 50g of powder or 500mL of concentrated solution, evacuate the immediate lab space and contact Environmental Health and Safety (EHS).

  • Containment (Liquid): Surround the spill with inert, inorganic absorbent pads (e.g., vermiculite or polypropylene). Causality:Never use sawdust or combustible materials. The nitroaromatic compound can act as an oxidizer, creating a severe fire hazard when mixed with organic combustibles.

  • Containment (Solid/Powder): Gently cover the powder with damp paper towels to prevent aerosolization. Sweep the material into a static-free dustpan using a non-sparking brush.

  • Disposal: Place all cleanup materials into a heavy-duty hazardous waste bag, seal it, and label it strictly as "Halogenated Organic Spill Debris."

Waste Segregation & Storage Logic

The most common point of failure in chemical logistics is improper waste segregation. The EPA strictly differentiates between halogenated and non-halogenated organic waste [2, 3]. Mixing N-(2-fluoro-4-nitrophenyl)methanesulfonamide into a standard non-halogenated solvent carboy will contaminate the entire container, rendering it ineligible for standard fuel-blending disposal and exponentially increasing disposal costs.

WasteSegregation Start Generate Waste: N-(2-fluoro-4-nitrophenyl) methanesulfonamide CheckHalogen Contains Halogens (F)? (>1% concentration) Start->CheckHalogen HalogenatedStream Halogenated Organic Waste Stream CheckHalogen->HalogenatedStream Yes (Fluoro group) NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Incinerator RCRA-Permitted Incinerator with Scrubbers HalogenatedStream->Incinerator High-Temp Destruction

Decision logic for segregating halogenated nitroaromatic laboratory waste.

Protocol 3: Waste Containerization
  • Stream Identification: Classify the waste strictly as Halogenated Organic Waste .

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass carboys. Causality: Metal containers must be avoided as trace acidic byproducts from the sulfonamide can cause galvanic corrosion over time.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly list: "N-(2-fluoro-4-nitrophenyl)methanesulfonamide, Halogenated, Toxic."

  • Storage: Store in a designated, ventilated secondary containment tray. Keep strictly segregated from strong reducing agents, bases, and alkali metals to prevent spontaneous redox reactions.

Final Disposal Plan: High-Temperature Incineration

Because of the fluorine atom, this compound cannot be disposed of in standard municipal or low-temperature industrial incinerators. Combustion of fluorinated organics produces Hydrogen Fluoride (HF) gas, which destroys standard kiln linings and poses a lethal environmental hazard [3].

The only EPA-approved method for the destruction of halogenated nitroaromatics is High-Temperature Rotary Kiln Incineration equipped with advanced emission control systems [4].

IncinerationPathway Waste Halogenated Nitroaromatic Waste Kiln Rotary Kiln (>1000°C) Waste->Kiln Feed Gases Combustion Gases (HF, SOx, NOx) Kiln->Gases Thermal Destruction Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Removal Exhaust Clean Exhaust & Neutralized Salts Scrubber->Exhaust Emission

Thermal destruction pathway and acid gas scrubbing for halogenated organics.

The Incineration Mechanism
  • Thermal Destruction: The waste is injected into a rotary kiln operating at temperatures exceeding 1000°C. At this temperature, the nitroaromatic ring is completely cleaved, and the sulfonamide group is oxidized.

  • Acid Gas Generation: The destruction process converts the fluorine into HF gas, the sulfur into Sulfur Oxides (SOx), and the nitrogen into Nitrogen Oxides (NOx).

  • Alkaline Scrubbing: The exhaust gases are passed through an alkaline wet scrubber (typically utilizing Sodium Hydroxide or Calcium Hydroxide). This neutralizes the toxic HF and SOx gases into benign, solid salts (e.g., Calcium Fluoride and Calcium Sulfate).

  • Ash Disposal: Under the EPA's "derived-from" rule, the remaining incinerator ash is tested for toxicity characteristics. Once verified as benign, it is routed to a secure RCRA Subtitle C landfill [4].

References

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste Centre for Environmental Rights
  • Hazardous Materials Disposal Guide Nipissing University
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites U.S. Environmental Protection Agency (EPA)
  • Incineration of Explosive Contaminated Soil as a Means of Site Remediation Defense Technical Inform
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